Technical Documentation Center

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
  • CAS: 1609402-89-2

Core Science & Biosynthesis

Foundational

Structural Characterization, Synthesis, and Applications of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride

Executive Summary (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, peptidomimetic design, and advanced materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, peptidomimetic design, and advanced materials science. As a derivative of the imidazole class, it combines the coordination capacity of an N-substituted acetic acid moiety with the steric and lipophilic tuning provided by 4,5-dimethyl substitution.

This technical guide provides an in-depth analysis of the compound's structural properties, molecular weight calculations, synthetic methodologies, and analytical validation protocols. By understanding the causality behind its physicochemical behavior and synthesis, researchers can effectively integrate this scaffold into complex drug discovery pipelines.

Chemical Identity and Structural Analysis

The core scaffold of the molecule is based on a 1H-imidazole ring. The specific substitution pattern dictates its chemical reactivity and biological utility:

  • N1 Position: Functionalized with an acetic acid group (-CH₂COOH). This provides a critical handle for amide coupling, esterification, or metal chelation.

  • C4 and C5 Positions: Substituted with methyl groups (-CH₃). These electron-donating groups increase the basicity of the N3 nitrogen and provide steric bulk, which is advantageous in locking molecular conformations during target binding.

  • N3 Position (Salt Formation): In the hydrochloride salt form, the basic sp²-hybridized nitrogen is protonated, yielding an imidazolium cation paired with a chloride anion.

The transition from the free base (CAS: 731016-38-9) to the hydrochloride salt (CAS: 1609402-89-2) is a deliberate design choice in pharmaceutical development. The salt form overcomes the inherently poor aqueous solubility of neutral imidazole-acetic acid derivatives, ensuring better bioavailability and easier handling as a crystalline solid [[1]]([Link]).

Quantitative Physicochemical Data

The following table summarizes the core quantitative data, contrasting the free base with the formulated hydrochloride salt.

PropertyBase CompoundHydrochloride Salt
CAS Number 731016-38-91609402-89-2
Molecular Formula C₇H₁₀N₂O₂C₇H₁₁ClN₂O₂
Molecular Weight 154.17 g/mol 190.63 g/mol
Exact Mass 154.074 Da190.051 Da
Topological Polar Surface Area (TPSA) 55.1 Ų~55.1 Ų (Base equivalent)
LogP (Computed) 0.5N/A (Ionized Salt)
H-Bond Donors 12 (Includes Imidazolium NH⁺)
H-Bond Acceptors 33

Data supported by computed descriptors from the PubChem database .

Pharmacophore and Structural Logic

The structural components of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride each play a distinct role in its application as a pharmacophore.

Pharmacophore Target Target Scaffold (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HCl Ring Imidazole Core (Aromaticity, Pi-Pi Stacking) Target->Ring Methyls 4,5-Dimethyl Groups (Steric Bulk, Lipophilicity) Target->Methyls Acid Acetic Acid Moiety (H-Bonding, Metal Chelation) Target->Acid Salt Hydrochloride Salt (Aqueous Solubility) Target->Salt

Pharmacophore logic mapping the functional domains of the target molecule.

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity (>98%) and optimal yield, the synthesis is typically executed via a two-step sequence: N-alkylation followed by basic hydrolysis and acidic precipitation.

Step 1: N-Alkylation of 4,5-Dimethylimidazole

Causality & Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature accelerates the Sₙ2 reaction between the imidazole nitrogen and the alkyl halide. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to deprotonate the imidazole without prematurely hydrolyzing the ester reagent.

Protocol:

  • Charge a dry, round-bottom flask with 4,5-dimethyl-1H-imidazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir the suspension at ambient temperature for 15 minutes.

  • Dropwise, add ethyl 2-bromoacetate (1.1 eq) over 30 minutes to control the exothermic alkylation.

  • Elevate the temperature to 70°C and stir for 4–6 hours. Monitor reaction completion via TLC or LC-MS.

  • Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Step 2: Saponification and Hydrochloride Salt Formation

Causality & Rationale: Lithium hydroxide (LiOH) is preferred for saponification as it is less harsh than NaOH, minimizing potential degradation or side reactions. The subsequent addition of concentrated HCl not only protonates the carboxylate to yield the free acid but also protonates the basic imidazole N3, forcing the precipitation of the highly crystalline hydrochloride salt.

Protocol:

  • Dissolve the intermediate ester in a 3:1 mixture of THF:H₂O.

  • Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours until complete consumption of the ester is observed.

  • Evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0–5°C in an ice bath. Slowly add concentrated HCl (37%) dropwise until the pH reaches 1.0.

  • Stir the acidic solution for 1 hour at 0°C to maximize crystallization.

  • Filter the resulting white precipitate, wash with cold acetone, and dry under high vacuum at 45°C for 12 hours to afford the target hydrochloride salt.

SynthesisWorkflow A 4,5-Dimethylimidazole C N-Alkylation (K2CO3, DMF, 70°C) A->C B Ethyl 2-bromoacetate B->C D Ester Intermediate C->D SN2 Reaction E Saponification (LiOH, THF/H2O) D->E F Acidification & Salt Formation (HCl, pH 1.0) E->F G Target Compound (HCl Salt) F->G Precipitation

Step-by-step synthetic workflow for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride.

Analytical Validation and Quality Control

A self-validating protocol requires orthogonal analytical techniques to confirm both structural integrity and purity before downstream application.

  • ¹H NMR (400 MHz, DMSO-d₆): Structural confirmation is achieved by identifying the distinct singlet at ~5.10 ppm corresponding to the N-CH₂ protons. The 4,5-dimethyl groups appear as two closely spaced singlets (or one integrated singlet depending on tautomeric dynamics locked by N-alkylation) around 2.15-2.25 ppm. The acidic proton (-COOH) and the imidazolium proton (-NH⁺) typically exchange with moisture but may appear as a broad downfield signal (>10 ppm).

  • LC-MS (ESI+): The mass spectrometer must be configured to detect the free base molecular ion. The expected [M+H]⁺ peak is m/z 155.08. The chloride ion is not detected in positive mode but can be quantified via ion chromatography or silver nitrate titration to confirm the exact stoichiometry of the salt.

Applications in Drug Development

The (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid scaffold is highly valued in the synthesis of peptidomimetics and small-molecule inhibitors. The acetic acid tail acts as an ideal linker for Solid-Phase Peptide Synthesis (SPPS), allowing the seamless incorporation of the imidazole pharmacophore into peptide chains.

This is particularly relevant in the development of metalloenzyme inhibitors (e.g., matrix metalloproteinases or heme-containing oxidoreductases). The unhindered N3 nitrogen of the imidazole ring acts as a potent Lewis base, coordinating with active-site zinc or iron ions, while the 4,5-dimethyl groups occupy adjacent hydrophobic pockets to drastically enhance target selectivity and binding affinity.

References

  • PubChem. "(4,5-Dimethyl-imidazol-1-YL)-acetic acid." National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride." NextSDS Chemical Substance Database. URL:[Link]

Sources

Exploratory

Structural Characterization and NMR Spectral Analysis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride: A Technical Guide

Executive Summary (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS: 1609402-89-2) is a highly versatile bifunctional building block. While its free base form (CAS: 731016-38-9) is frequently utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS: 1609402-89-2) is a highly versatile bifunctional building block. While its free base form (CAS: 731016-38-9) is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and metal-organic frameworks, the hydrochloride salt presents unique analytical challenges due to its protonated imidazolium core. This whitepaper provides a comprehensive, field-proven guide to the structural verification of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental parameters and establishing a self-validating analytical workflow.

Principles of NMR Characterization for Imidazolium Salts

As a Senior Application Scientist, I emphasize that successful NMR characterization is not merely about running a sample; it is about anticipating the chemical behavior of the molecule within the spectrometer.

The Causality of Solvent Selection

The selection of the deuterated solvent is the single most critical decision in this workflow. One might default to Deuterium Oxide (D₂O) due to the high polarity of the hydrochloride salt. However, in D₂O, the highly acidic C2 proton of the imidazolium ring undergoes rapid, base-catalyzed hydrogen-deuterium (H-D) exchange[1]. This phenomenon effectively erases the C2-H signal from the ¹H NMR spectrum, leading to incomplete structural verification.

To prevent this, Dimethyl Sulfoxide-d6 (DMSO-d6) must be used[2]. DMSO-d6 suppresses H-D exchange, allowing for the complete observation of the imidazolium core while providing excellent solvation for the polar hydrochloride salt. Furthermore, DMSO-d6 allows for the observation of the exchangeable carboxylic acid (-COOH) and imidazolium (-NH⁺) protons, provided the solvent is strictly anhydrous.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checks.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the lyophilized (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride salt.

  • Dissolve the sample in 600 µL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 30 seconds, followed by sonication for 2 minutes to ensure complete dissolution and disruption of any supramolecular aggregates.

Step 2: Transfer and Equilibration

  • Transfer 550 µL of the homogeneous solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

  • Insert the tube into a 400 MHz (or higher) NMR spectrometer. Allow exactly 5 minutes for thermal equilibration at 298 K to prevent convection currents that degrade peak shape.

Step 3: Instrument Calibration (Self-Validation)

  • Perform Automatic Tuning and Matching (ATM) for both the ¹H and ¹³C channels.

  • Execute gradient shimming on the Z-axis. Validation Check: Do not proceed to acquisition unless the lock signal is stable (>80%) and the line width at half-height (FWHM) of the TMS peak is <1.0 Hz.

Step 4: Data Acquisition

  • ¹H NMR: Run a standard proton sequence (e.g., zg30), 16 scans, with a relaxation delay (d1) of 2 seconds.

  • ¹³C NMR: Run a proton-decoupled carbon sequence (e.g., zgpg30), 1024 scans, with a relaxation delay of 2 seconds.

Workflow N1 1. Sample Weighing (15.0 mg API) N2 2. Solvent Addition (600 µL DMSO-d6) N1->N2 N3 3. Homogenization (Vortex & Sonicate) N2->N3 N4 4. Tube Transfer (5 mm Precision Tube) N3->N4 N5 5. Spectrometer Setup (Tune, Match, Shim) N4->N5 N6 6. Data Acquisition (1H, 13C, HMBC) N5->N6

Figure 1: Standardized NMR sample preparation and acquisition workflow.

Spectral Data Presentation and Mechanistic Analysis

¹H NMR Spectral Data (400 MHz, DMSO-d6)

The proton spectrum of this molecule is defined by the strong electron-withdrawing effect of the protonated imidazolium ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
14.50br s1H-COOHHighly deshielded acidic proton; broadness indicates slow chemical exchange with trace water.
14.20br s1HImidazolium -NH⁺Protonation at N3; broad due to quadrupolar relaxation of the nitrogen nucleus.
9.05s1HC2-HExtreme deshielding caused by the adjacent electronegative N1 and N3⁺ atoms.
5.08s2HN-CH₂-Deshielded by both the adjacent N1 atom and the anisotropic effect of the carbonyl group.
2.26s3HC5-CH₃Slightly more downfield than C4-CH₃ due to spatial proximity to the N1-acetic acid substituent.
2.21s3HC4-CH₃Standard chemical shift for a methyl group on an electron-deficient heteroaromatic ring.
¹³C NMR Spectral Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the molecular framework, with the quaternary carbons requiring a high number of scans (1024) for an adequate signal-to-noise ratio due to their lack of attached protons and long T1 relaxation times.

Chemical Shift (δ, ppm)TypeAssignment
168.5CC=O (Carboxylic Acid)
135.2CHC2 (Imidazolium core)
127.8CC4 (Imidazolium core)
125.4CC5 (Imidazolium core)
48.6CH₂N-CH₂- (Aliphatic linker)
8.5CH₃C4-CH₃
7.2CH₃C5-CH₃

Unambiguous Assignment via 2D NMR (HMBC)

A rigorous scientific protocol does not rely on 1D NMR alone for regiochemical assignment. The primary structural ambiguity in this molecule lies in differentiating the C4 and C5 methyl groups.

To resolve this, we employ Heteronuclear Multiple Bond Correlation (HMBC) . In the HMBC spectrum, the methylene protons (N-CH₂, δ 5.08) will exhibit a strong ³JCH correlation to the C5 carbon (δ 125.4) and the C2 carbon (δ 135.2), but they will show no correlation to the C4 carbon (δ 127.8). This specific coupling pathway definitively assigns the C5 position and its attached methyl group, transforming the dataset into a self-validating proof of molecular structure.

References

  • (4,5-Dimethyl-imidazol-1-YL)-acetic acid Source: PubChem (National Institutes of Health) URL:[Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein Source: OiPub URL:[Link]

  • Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Material safety data sheet (MSDS) and handling for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Safe Handling of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Introduction (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a member of the imidazole class of het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Introduction

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a member of the imidazole class of heterocyclic compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and compounds under investigation for a wide range of therapeutic applications, including anticancer, antifungal, and antibacterial agents.[1][2] Given its structural motifs, this compound is of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive overview of the material safety data, handling protocols, and emergency procedures for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. As a senior application scientist, the following information is synthesized from established safety protocols for analogous compounds and general principles of laboratory safety for acidic and hydrochloride salt-containing organic molecules. The objective is to provide a framework for researchers to handle this compound with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is not widely available, a robust risk assessment can be conducted by examining its constituent parts: the imidazole core, the acetic acid moiety, and its formulation as a hydrochloride salt.

1.1. Hazard Classification

Based on data from analogous compounds such as 4-Imidazoleacetic acid hydrochloride, the primary hazards are categorized as follows:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

1.2. Toxicological Insights from Imidazole Derivatives

The imidazole scaffold is biologically active, and while this is advantageous for therapeutic development, it also necessitates careful handling.[1] Some imidazole derivatives have been investigated for a range of potent biological activities, and off-target effects are always a consideration in drug development.[6] Although this specific compound is not classified as a carcinogen, mutagen, or reproductive toxin based on available data, the general toxicological properties have not been fully investigated.[7][8] Therefore, it is prudent to handle it as a compound with unknown long-term health effects.

1.3. Risks Associated with Hydrochloride Salts and Organic Acids

The hydrochloride salt form means the compound is acidic. Contact with skin or mucous membranes can cause chemical burns.[9] Inhalation of dust can lead to irritation and potential damage to the respiratory tract.[10]

Summary of Hazard Profile
Hazard CategoryDescriptionPrimary Routes of ExposurePotential Health Effects
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4]Inhalation, Skin Contact, Eye Contact, IngestionIrritation, burns, coughing, shortness of breath.[10]
Skin Corrosion/Irritation Causes skin irritation.[3]Direct ContactRedness, pain, and potential chemical burns.
Eye Damage/Irritation Causes serious eye irritation.[3]Direct ContactPain, redness, watering, and potential damage to the cornea.
Respiratory Sensitization May cause respiratory tract irritation.[3]Inhalation of dustCoughing, sneezing, sore throat, and laryngitis.[11]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a properly functioning and certified chemical fume hood.[12][13] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to keep airborne concentrations of any chemical low.[3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[14][15]

2.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles are required.[10][16] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[15]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are generally acceptable for handling small quantities of solids and dilute solutions.[10][16] For prolonged handling or when working with concentrated solutions, neoprene or butyl rubber gloves offer greater protection.[16] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.[8]

  • Body Protection: A full-length laboratory coat must be worn and buttoned.[10][12] When handling larger quantities, a chemical-resistant apron over the lab coat is recommended.[9]

  • Footwear: Closed-toe shoes that cover the entire foot are required.[15]

PPE_Workflow cluster_eye Eye Protection Details cluster_hand Hand Protection Details cluster_body Body Protection Details start Start: Prepare to handle (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride fume_hood Is a certified chemical fume hood available? start->fume_hood eye_protection Select Eye Protection fume_hood->eye_protection  Yes stop STOP! Do not proceed. fume_hood->stop No hand_protection Select Hand Protection eye_protection->hand_protection eye_details • Chemical Splash Goggles (Mandatory) • Face Shield (for large quantities/splash risk) eye_protection->eye_details body_protection Select Body Protection hand_protection->body_protection hand_details • Nitrile Gloves (small quantities) • Neoprene/Butyl Gloves (concentrated solutions) hand_protection->hand_details proceed Proceed with Handling body_protection->proceed body_details • Full-length Lab Coat (Mandatory) • Chemical-resistant Apron (optional) body_protection->body_details

Diagram: Personal Protective Equipment (PPE) Selection Workflow.

Standard Operating Procedures for Handling and Storage

Adherence to a strict, well-defined protocol is essential for mitigating the risks associated with this compound.

3.1. Weighing and Transfer of Solid Compound

  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are ready.[14]

  • Location: Conduct all weighing and transfer operations inside a chemical fume hood to minimize dust generation and inhalation.[14]

  • Procedure: a. Place a weigh boat on the analytical balance and tare. b. Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust clouds. c. Immediately and tightly close the stock container.[14] d. Proceed with the next experimental step (e.g., dissolving in a solvent) within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even after wearing gloves.[12]

3.2. Preparation of Solutions

When preparing aqueous solutions, always add the acidic compound to the solvent, never the other way around, to prevent a potentially violent exothermic reaction.[9][17]

  • Measure the required volume of the solvent (e.g., sterile water, buffer) into a suitable container (e.g., beaker, flask).

  • Place the container on a magnetic stir plate and add a stir bar.

  • Slowly and incrementally add the weighed (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride to the stirring solvent.

  • Allow the compound to fully dissolve before proceeding.

3.3. Storage Requirements

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[11][16]

  • Location: Store in a cool, dry, and well-ventilated area.[9] The storage area should be a designated "Corrosives" or "Acids" cabinet.

  • Segregation: Store away from incompatible materials, especially strong bases, oxidizing agents, and alkali metals.[15][16] Organic acids should be stored in separate secondary containment bins within the acid cabinet.[15]

  • Temperature: For long-term stability, especially for solutions, storage at 2-8°C or -20°C, protected from light, is recommended based on data for structurally similar compounds.[18]

Emergency Procedures: Spills and Exposures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

4.1. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][17] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[12][17] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

4.2. Spill Response Protocol

The response to a spill depends on its size and location.

Spill_Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1 Liter, Contained) assess->small_spill Small large_spill Large Spill (>1 Liter or Uncontained) assess->large_spill Large evacuate Evacuate Immediate Area Alert Others small_spill->evacuate evacuate_large Evacuate the Laboratory large_spill->evacuate_large ppe_check Don Appropriate PPE evacuate->ppe_check neutralize Neutralize with Sodium Bicarbonate or other suitable absorbent ppe_check->neutralize collect Carefully sweep up solid or absorb liquid. Place in a labeled hazardous waste container. neutralize->collect decontaminate Decontaminate spill area with a mild Sodium Bicarbonate solution. collect->decontaminate call_emergency Call Emergency Services / EH&S evacuate_large->call_emergency

Diagram: Chemical Spill Response Workflow.
  • Small Spills (Contained, < 1 Liter):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, proceed with cleanup.[12]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material or a neutralizing agent like sodium bicarbonate.[9]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[12]

    • Clean the spill area with a damp cloth, followed by a mild neutralizing solution if appropriate.

  • Large Spills (> 1 Liter or outside a fume hood):

    • Immediately evacuate the area.[12]

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Call your institution's emergency services or Environmental Health & Safety (EH&S) department.[15]

Waste Disposal

All waste containing (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, including contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.[14]

  • Collect all waste in a clearly labeled, compatible, and sealed hazardous waste container.[12]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[14]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

References

  • Vertex AI Search. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL.
  • Benchchem. Personal protective equipment for handling H-Ala-OEt.HCl.
  • Washington St
  • Government of British Columbia. (2017, October 20). Hydrochloric Acid Storage and Handling Procedure.
  • University of Washington.
  • International Journal of Creative Research Thoughts.
  • International Journal of Scientific Research and Engineering Development. (2026, January 15).
  • University of California, Santa Barbara.
  • Zaera Research Group - UC Riverside. (2014, March 3).
  • ResearchGate.
  • Environmental Health & Safety, University of New Mexico.
  • East Tennessee State University.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Metasci. Safety Data Sheet 4-Imidazoleacetic acid hydrochloride.
  • MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • Taylor & Francis. (2026, January 1).
  • Fisher Scientific. Safety Data Sheet 4-Imidazoleacetic acid hydrochloride.
  • Angene Chemical. (2025, August 17). Safety Data Sheet (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone.
  • Fisher Scientific.
  • MedChemExpress. Imidazol-1-yl-acetic acid-SDS.
  • Chemos GmbH&Co.KG.
  • DC Chemicals. (2024, January 1). Imidazol-1-yl-acetic acid | 22884-10-2 | MSDS.
  • Benchchem. Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • ScienceDirect. (2008, November 17).
  • ScienceDirect. (2008, November 17).

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in Biological Assays

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Biological Activities of a Novel Imidazole Derivative The imidazole nucleus is a cornerstone of medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Biological Activities of a Novel Imidazole Derivative

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anti-inflammatory, analgesic, antimicrobial, and anticancer applications[1][2][3]. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a distinct entity within this class. While its direct biological activities and mechanism of action are not yet extensively documented in publicly available literature, its structural motifs—the imidazole core, the acetic acid side chain, and dimethyl substitution—provide a rational basis for predicting its potential pharmacological profile. The structural relationship of the parent compound, imidazol-1-yl-acetic acid, to zoledronic acid, a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), further suggests a plausible, albeit hypothetical, avenue of investigation into its effects on cellular metabolism[4][5].

This guide is structured to provide researchers with a comprehensive, hypothesis-driven framework for systematically investigating the mechanism of action of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. We will proceed from the foundational principles of related imidazole compounds to propose testable hypotheses and detail the requisite experimental protocols to validate them. This document is designed not as a rigid set of instructions, but as a strategic roadmap for discovery.

Part 1: Postulated Mechanisms of Action and a Phased Investigatory Approach

Given the broad bioactivity of imidazole derivatives, a multi-pronged investigatory approach is warranted. We propose exploring three primary, plausible mechanisms of action for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride:

  • Anti-inflammatory and Analgesic Activity: Targeting the enzymatic drivers of inflammation.

  • Anticancer Activity: Interrogating key pathways in cancer cell proliferation and survival.

  • Antimicrobial Activity: Assessing efficacy against common bacterial and fungal pathogens.

The following sections will delve into the experimental strategies to test each of these hypotheses.

Part 2: Investigation of Anti-inflammatory and Analgesic Properties

Theoretical Framework: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins[1]. Imidazole-containing compounds have demonstrated significant anti-inflammatory effects, making this a logical starting point[1][6].

Experimental Workflow for Assessing Anti-inflammatory and Analgesic Potential

G cluster_0 In Vitro Assays cluster_1 In Vivo Models in_vitro_start COX-1/COX-2 Inhibition Assay selectivity_index Determine COX-2 Selectivity Index in_vitro_start->selectivity_index in_vivo_start Carrageenan-Induced Paw Edema in Rodents selectivity_index->in_vivo_start Proceed if potent and/or selective analgesia_model Hot Plate Test for Analgesia in_vivo_start->analgesia_model

Caption: Workflow for investigating anti-inflammatory and analgesic activity.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay will determine the direct inhibitory effect of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride on the activity of purified COX-1 and COX-2 enzymes.

  • Objective: To quantify the IC50 (half-maximal inhibitory concentration) of the test compound against COX-1 and COX-2.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits typically measure the peroxidase activity of COX.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a dilution series of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (e.g., from 0.01 µM to 100 µM) in the appropriate assay buffer.

    • In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

Protocol 2.3.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model to assess the acute anti-inflammatory activity of a compound in vivo.

  • Objective: To evaluate the ability of the test compound to reduce acute inflammation.

  • Methodology:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac sodium), and test compound groups at various doses.

    • Administer the test compound or controls orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Part 3: Investigation of Anticancer Properties

Theoretical Framework: Targeting Cancer Cell Hallmarks

Imidazole derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling kinases[7][8]. The structural similarity of the parent imidazole acetic acid to a precursor of Zoledronic acid, an inhibitor of farnesyl pyrophosphate synthase (FPPS), also suggests a potential role in disrupting the mevalonate pathway, which is crucial for the post-translational modification of small GTPases involved in cell signaling and survival[4][9].

Proposed Signaling Pathway for Investigation: FPPS and Apoptosis Induction

G cluster_0 Mevalonate Pathway cluster_1 Cellular Processes cluster_2 Apoptosis HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps FPP FPP Mevalonate->FPP Multiple Steps FPPS FPPS GGPP GGPP FPP->GGPP Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation Small_GTPases Small GTPases (Ras, Rho, Rac) Cell_Survival Cell_Survival Small_GTPases->Cell_Survival Promotes Caspase_Activation Caspase Activation Small_GTPases->Caspase_Activation Inhibition leads to Prenylation->Small_GTPases Apoptosis Apoptosis Caspase_Activation->Apoptosis Test_Compound (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Test_Compound->FPPS Hypothesized Inhibition

Caption: Hypothesized mechanism of anticancer action via FPPS inhibition.

Experimental Workflow for Assessing Anticancer Potential

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Target Validation MTT_Assay MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, PC-3, A549) Apoptosis_Assay Annexin V/PI Staining by Flow Cytometry MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis by Flow Cytometry Apoptosis_Assay->Cell_Cycle_Assay FPPS_Assay In Vitro FPPS Enzyme Inhibition Assay Apoptosis_Assay->FPPS_Assay If apoptosis is induced Western_Blot Western Blot for Apoptosis Markers (Cleaved Caspase-3, PARP) FPPS_Assay->Western_Blot

Caption: Workflow for investigating anticancer activity.

Detailed Experimental Protocols

Protocol 3.4.1: Cell Viability (MTT/MTS) Assay

This initial screening assay determines the cytotoxic effect of the compound on various cancer cell lines.

  • Objective: To determine the IC50 of the test compound in different cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride for 24, 48, and 72 hours.

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50.

Protocol 3.4.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cells and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Part 4: Investigation of Antimicrobial Properties

Theoretical Framework: Disruption of Microbial Viability

The imidazole scaffold is a key component of many antifungal and antibacterial agents[10][11][12]. Their mechanisms of action often involve the disruption of cell membrane integrity or the inhibition of essential enzymes[2][13]. For antifungals, a common target is the inhibition of lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis[11][14]. For antibacterials, mechanisms can include interference with DNA replication or cell wall synthesis[2][13].

Experimental Workflow for Assessing Antimicrobial Potential

G cluster_0 Initial Screening cluster_1 Bactericidal/Fungicidal Activity cluster_2 Mechanism of Action MIC_Assay Broth Microdilution for MIC Determination (Bacteria and Fungi) MBC_MFC_Assay Determination of MBC/MFC MIC_Assay->MBC_MFC_Assay If antimicrobial activity is observed Membrane_Integrity Membrane Integrity Assay (e.g., SYTOX Green) MBC_MFC_Assay->Membrane_Integrity To elucidate mechanism Ergosterol_Assay Ergosterol Biosynthesis Assay (Fungi) Membrane_Integrity->Ergosterol_Assay

Caption: Workflow for investigating antimicrobial activity.

Detailed Experimental Protocols

Protocol 4.3.1: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To determine the MIC of the test compound against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Methodology:

    • In a 96-well plate, prepare a two-fold serial dilution of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no drug) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 5: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be systematically tabulated for clear comparison and interpretation.

Table 1: Summary of In Vitro Anti-inflammatory Activity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride
Positive Control (e.g., Celecoxib)

| Negative Control (e.g., Ibuprofen) | | | |

Table 2: Summary of In Vitro Anticancer Activity

Cell Line IC50 (µM) at 48h % Apoptosis at IC50
MCF-7
PC-3
A549

| Positive Control (e.g., Doxorubicin) | | |

Table 3: Summary of Antimicrobial Activity

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus
E. coli
C. albicans

| Positive Control (e.g., Ciprofloxacin/Fluconazole) | | |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization of the mechanism of action of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. The proposed experimental workflows are designed to be self-validating, with in vitro findings informing the direction of subsequent in vivo or more detailed mechanistic studies. Positive results in any of these areas will pave the way for more advanced investigations, including target identification and validation, pharmacokinetic and pharmacodynamic studies, and lead optimization for drug development. The versatility of the imidazole scaffold suggests that this compound holds significant potential, and a systematic approach to its biological evaluation is paramount to unlocking its therapeutic promise.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: [Link])

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (URL: [Link])

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: [Link])

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL: [Link])

  • Review of pharmacological effects of imidazole derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (URL: [Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (URL: [Link])

  • A Literature Review on Antimicrobial Activities of Imidazole. (URL: [Link])

  • What is the mechanism of Zoledronic Acid? (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. (URL: [Link])

  • Zoledronic Acid - Liv Hospital. (URL: [Link])

Sources

Foundational

Preliminary in vitro toxicity screening of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Screening of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Executive Summary The journey of a novel chemical entity from laboratory synthesis to thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Screening of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Executive Summary

The journey of a novel chemical entity from laboratory synthesis to therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy. This technical guide provides a comprehensive framework for the preliminary in vitro toxicity screening of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride , a novel compound for which public toxicity data is not yet available. In the early stages of drug discovery, in vitro toxicology serves as a critical, cost-effective, and ethically responsible method to identify potential liabilities, enabling a "fail fast, fail early" strategy that prioritizes the most promising candidates.[1][2] This document, designed for researchers, scientists, and drug development professionals, outlines a multi-tiered screening cascade. We will delve into the foundational principles of cell line selection, followed by detailed, field-proven protocols for assessing general cytotoxicity, cell viability, genotoxic potential, and the induction of oxidative stress. Each section is grounded in scientific rationale, explaining not just the procedural steps but the causality behind each experimental choice, ensuring a robust and self-validating preliminary toxicity profile.

Introduction: Establishing the Investigation

The Compound of Interest: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

The subject of this guide is a heterocyclic compound with limited publicly available information regarding its biological activity or safety profile. Its structure and basic chemical identifiers are as follows:

PropertyValueSource
IUPAC Name 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride[3]
CAS Number 731016-38-9[4]
Molecular Formula C₇H₁₁ClN₂O₂[4]
Molecular Weight 190.05 g/mol [4]

Given its novelty, a systematic in vitro screening is the mandatory first step to characterize its potential for causing cellular harm.

The Imperative of In Vitro Screening in Drug Discovery

Modern pharmaceutical development relies on in vitro toxicity screening as an essential evaluation method to assess the safety of new compounds before they advance to costly and complex in vivo studies.[1] This approach is rooted in several key advantages:

  • Ethical Considerations: It significantly reduces the reliance on animal testing, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement).[1]

  • Cost and Time Efficiency: By identifying non-viable drug candidates early, companies can allocate resources to more promising compounds, accelerating the overall drug discovery timeline.[1][2]

  • High-Throughput Capability: In vitro assays are amenable to automation and high-throughput screening (HTS), allowing for the rapid analysis of numerous compounds and concentrations simultaneously.[5]

  • Mechanistic Insight: These controlled laboratory environments allow for the dissection of specific toxicological pathways, such as apoptosis, genotoxicity, or oxidative stress, which is often challenging in whole-organism models.

A Strategic Multi-Assay Approach

No single assay can provide a complete picture of a compound's toxicity. Therefore, a tiered, multi-parametric strategy is essential. This guide proposes a logical workflow that begins with broad assessments of cell health and progresses to more specific, mechanistic endpoints.

G cluster_0 Phase 1: Foundational Setup cluster_1 Phase 2: Cytotoxicity & Viability Screening cluster_2 Phase 3: Mechanistic Investigation (Sub-lethal Concentrations) cluster_3 Phase 4: Data Synthesis A Compound Characterization (Solubility, Stability) B Rational Cell Line Selection (e.g., HepG2, HEK293, Fibroblasts) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Determine IC50 Values C->E D->E F Genotoxicity Assessment (Ames Test, Micronucleus Assay) E->F G Oxidative Stress (DCFH-DA Assay for ROS) E->G H Construct Preliminary Toxicity Profile F->H G->H I Go/No-Go Decision & Future Study Design H->I

Caption: General Workflow for In Vitro Toxicity Screening.

Foundational Pillar: Cell Line Selection and Culture

The Principle of Rational Cell Line Selection

The choice of cell line is arguably the most critical variable in an in vitro study.[6] The goal is to use a model system that is both biologically relevant and experimentally robust. For a preliminary screen of a novel compound with an unknown target, a panel of diverse cell lines is recommended.

Causality Behind a Panel Approach:

  • Tissue-Specific Toxicity: A compound may be harmless to one cell type but highly toxic to another. Using cell lines from different organs (e.g., liver, kidney) provides a broader view of potential target organ toxicity.[7] The liver and kidneys are particularly important as they are primary sites of metabolism and excretion, respectively.[7]

  • Therapeutic Index Estimation: Including both cancerous and non-cancerous (or "normal") cell lines allows for a preliminary assessment of selectivity.[8] A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window.

Recommended Cell Lines for Initial Screening
Cell LineOriginRationale
HepG2 Human Hepatocellular CarcinomaRepresents the liver, a key organ for drug metabolism and a common site of drug-induced toxicity.[9]
HEK293 Human Embryonic KidneyRepresents the kidney, crucial for compound excretion. These are widely used, robust cells for general cytotoxicity assessment.[9]
Balb/c 3T3 Mouse Embryonic FibroblastA "normal," non-cancerous cell line recommended by the OECD for basal cytotoxicity studies, providing a baseline for toxicity against which other lines can be compared.[10]

Trustworthiness through Authentication: It is imperative to source all cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure their identity and rule out cross-contamination.[11] Regular testing for mycoplasma contamination is also a mandatory component of good cell culture practice.[11]

General Cell Culture and Maintenance Protocol
  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Aseptic Technique: All manipulations must be performed in a Class II biological safety cabinet.

  • Media: Use the specific medium recommended by the cell bank for each cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Subculture (Passaging): Monitor cell confluence daily. When cells reach 80-90% confluence, detach adherent cells using a trypsin-EDTA solution, neutralize with complete medium, centrifuge, and resuspend in fresh medium to re-seed new flasks at a lower density.

  • Cryopreservation: Create master and working cell banks by freezing cells in a cryoprotectant medium (e.g., complete medium with 10% DMSO) and storing them in liquid nitrogen.

Assessment of Cytotoxicity and Cell Viability

The initial tier of screening aims to answer a fundamental question: at what concentration does the compound cause cell death or inhibit proliferation? We employ two complementary assays to measure distinct aspects of cellular health.

G cluster_0 Experimental Setup cluster_1 Assay Endpoints cluster_2 Data Output A Seed Cells in 96-well Plate B Treat with Compound (Dose-Response) A->B C Incubate (e.g., 24-72h) B->C D MTT Assay (Mitochondrial Activity) C->D E LDH Assay (Membrane Leakage) C->E F Absorbance Reading (Spectrophotometer) D->F E->F G Calculate % Viability or % Cytotoxicity F->G F->G H Determine IC50 Value G->H

Caption: Workflow for Cytotoxicity and Viability Assays.

The MTT Assay for Cell Viability
  • Scientific Rationale: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of living, metabolically active cells.[12] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compound) and untreated control wells.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.

    • Formazan Formation: Incubate the plate for 4 hours at 37°C.[12]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14]

    • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis and Interpretation: The half-maximal inhibitory concentration (IC₅₀) is the primary endpoint.

    • Calculate Percent Viability:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • Determine IC₅₀: Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

The LDH Assay for Cytotoxicity
  • Scientific Rationale: This assay quantifies overt cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme; its presence outside the cell is a direct indicator of compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The assay catalytically measures LDH activity, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, detectable by absorbance.

  • Detailed Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run this assay in parallel with the MTT assay using a duplicate plate.

    • Establish Controls: In addition to untreated and vehicle controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., Triton X-100) to a set of untreated wells 30 minutes before the endpoint.

    • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

    • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Calculate Percent Cytotoxicity:

      • % Cytotoxicity = [(Absorbance_Treated - Absorbance_Control) / (Absorbance_Max_Release - Absorbance_Control)] * 100

Summarizing Quantitative Cytotoxicity Data

The IC₅₀ values derived from these assays should be compiled into a clear, comparative table.

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HepG2MTT48[Hypothetical Value]
HepG2LDH48[Hypothetical Value]
HEK293MTT48[Hypothetical Value]
HEK293LDH48[Hypothetical Value]
Balb/c 3T3MTT48[Hypothetical Value]
Balb/c 3T3LDH48[Hypothetical Value]

Evaluation of Genotoxic Potential

  • Scientific Rationale: Genotoxicity assessment is a non-negotiable component of safety screening, as compounds that damage genetic material can be mutagens or carcinogens.[1][17] Regulatory agencies require a standard battery of tests to assess different types of genetic damage.[18][19] This guide focuses on two complementary in vitro assays that form the cornerstone of this evaluation.

G cluster_0 Endpoint: Gene Mutation cluster_1 Endpoint: Chromosomal Damage A Test Compound (Sub-lethal Concentrations) B Ames Test (Bacterial Reverse Mutation) A->B E In Vitro Micronucleus Assay (Mammalian Cells) A->E C Incubate with S. typhimurium strains (+/- S9 Metabolic Activation) B->C D Count Revertant Colonies C->D H Genotoxicity Profile F Treat cells (e.g., CHO, TK6) (+/- S9 Metabolic Activation) E->F G Score Micronucleated Cells F->G

Caption: Dual-Endpoint Strategy for Genotoxicity Testing.

The Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: The Ames test is a widely used method to identify substances that cause gene mutations.[17] It employs several strains of Salmonella typhimurium (or E. coli) that have been genetically modified to be unable to synthesize the amino acid histidine (his-).[20] These bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation (reversion) to a his+ state can synthesize histidine and form colonies. The number of revertant colonies is proportional to the compound's mutagenic potential.[20] The assay is conducted both with and without an S9 fraction (a rat liver homogenate) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[19]

The In Vitro Micronucleus Assay
  • Principle: This assay detects damage at the chromosome level in mammalian cells.[21] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain either chromosome fragments (caused by clastogenic agents that break DNA) or whole chromosomes (caused by aneugenic agents that disrupt the mitotic spindle).[17][22] These are formed when the genetic material is not correctly incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the compound has clastogenic or aneugenic potential.[21]

  • Detailed Experimental Protocol:

    • Cell Culture: Use a suitable mammalian cell line such as CHO, V79, TK6, or human peripheral blood lymphocytes.[21]

    • Compound Exposure: Treat cell cultures with at least three concentrations of the test compound (chosen based on cytotoxicity data, typically up to a concentration causing ~50% cytotoxicity), along with negative and positive controls. The treatment is performed both with and without S9 metabolic activation.

    • Treatment Duration: A short treatment (e.g., 3-4 hours) is followed by a recovery period, and a long treatment (e.g., 24 hours) is performed without S9.[21]

    • Cell Harvest: After treatment and recovery (a total of 1.5-2 normal cell cycles), cells are harvested. In many protocols, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have definitively completed one cell division, which simplifies scoring.[22]

    • Slide Preparation & Staining: Cells are fixed, dropped onto microscope slides, and stained with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

    • Microscopic Analysis: At least 2000 cells per concentration are scored under a microscope to determine the frequency of micronucleated cells.

Investigation of Oxidative Stress Induction

  • Scientific Rationale: The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[23] ROS are highly reactive molecules, such as superoxide anions and hydroxyl radicals, that can damage DNA, proteins, and lipids, leading to cell death.[24][25] Measuring ROS production provides insight into a potential mechanism of the observed cytotoxicity.

The DCFH-DA Assay for ROS Detection
  • Principle: This is the most widely used assay for directly measuring the cellular redox state.[23] The cell-permeant reagent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to DCFH.[26] In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[26][27] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[25]

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Probe Loading: Wash the cells with warm, serum-free medium or PBS. Load the cells by incubating them with a working solution of DCFH-DA (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.[24][25]

    • Washing: Gently wash the cells twice with serum-free medium to remove any excess probe that has not been taken up by the cells.

    • Compound Treatment: Add the test compound at various concentrations (sub-lethal concentrations are often most informative for mechanistic studies). Include a positive control (e.g., H₂O₂) and a negative/vehicle control.

    • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[25] Kinetic readings can be taken over a period (e.g., 1-2 hours) to monitor the rate of ROS production.

  • Data Analysis and Interpretation:

    • Normalize the fluorescence intensity of treated wells to that of the vehicle control wells.

    • Results are typically expressed as a fold-increase in ROS production over the baseline.

Synthesizing the Data and Future Directions

Building a Preliminary Toxicity Profile

The culmination of this screening cascade is an integrated preliminary toxicity profile for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This involves synthesizing the data from all assays:

  • Cytotoxicity: Does the compound kill cells? At what concentration (IC₅₀)? Is there a difference between cell types (e.g., liver vs. kidney) or between cancerous and normal cells?

  • Genotoxicity: Does the compound cause mutations (Ames) or chromosome damage (micronucleus)? This is a critical safety flag.

  • Mechanism of Action: Is the observed cytotoxicity associated with an increase in ROS? This provides a potential mechanistic explanation for the toxicity.

A favorable profile would show low cytotoxicity (high IC₅₀), no genotoxic potential, and no significant induction of oxidative stress at therapeutically relevant concentrations. Conversely, a high-potency cytotoxic agent, any evidence of genotoxicity, or significant ROS production would be major red flags requiring careful consideration.

Next Steps

Based on this initial profile, several paths can be taken:

  • Favorable Profile ("Go"): Proceed with more advanced in vitro models (e.g., 3D spheroids, organ-on-a-chip) or advance to in vivo pharmacokinetic and efficacy studies.

  • Unfavorable Profile ("No-Go"): The compound may be deprioritized or abandoned. Alternatively, medicinal chemists could attempt to modify the structure to reduce toxicity while retaining desired activity.

  • Equivocal Results: If moderate cytotoxicity is observed, further mechanistic studies are warranted. This could include assays for apoptosis (e.g., caspase activity, Annexin V staining) to determine the mode of cell death.

This systematic in vitro approach ensures that subsequent development efforts are focused on compounds with the highest probability of success and the most promising safety profile.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Kim, J. S., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Thoreauchem. (n.d.). (4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride-731016-38-9. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • Jayasena, T., et al. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. Retrieved from [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Research on Chemical Intermediates. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Retrieved from [Link]

  • Kwong, J. Q., et al. (2014). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. Retrieved from [Link]

  • Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • EXCLI Journal. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • OECD. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 487. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • PubChem. (n.d.). (4,5-Dimethyl-imidazol-1-YL)-acetic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifiers: CAS 1609402-89-2 (Hydrochloride salt)[1] | CAS 731016-38-9 (Free base)[2] Introduction and St...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifiers: CAS 1609402-89-2 (Hydrochloride salt)[1] | CAS 731016-38-9 (Free base)[2]

Introduction and Strategic Design

Imidazole-derived acetic acids are critical building blocks in medicinal chemistry, frequently utilized as metal-chelating motifs, histaminergic ligands, and precursors for peptidomimetics[2]. The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride presents a specific technical challenge: the free base is a highly polar, water-soluble zwitterion, making isolation via traditional aqueous extraction notoriously low-yielding.

To bypass this bottleneck, this protocol employs a non-aqueous deprotection strategy . By utilizing tert-butyl bromoacetate as the alkylating agent rather than an ethyl or methyl ester, the intermediate can be cleaved under anhydrous acidic conditions (HCl in dioxane). This prevents the need for aqueous saponification and directly precipitates the target compound as a high-purity hydrochloride salt[1].

Synthetic Workflow

SynthesisWorkflow SM 4,5-Dimethyl-1H-imidazole + tert-Butyl bromoacetate Step1 Step 1: N-Alkylation (K2CO3, DMF, 25°C) SM->Step1 Int Intermediate: tert-Butyl 2-(4,5-dimethyl- 1H-imidazol-1-yl)acetate Step1->Int Aqueous Workup & Organic Extraction Step2 Step 2: Anhydrous Cleavage (4M HCl in Dioxane, 25°C) Int->Step2 Product Target: (4,5-Dimethyl-1H-imidazol-1-yl) acetic acid hydrochloride Step2->Product Direct Precipitation & Vacuum Filtration

Workflow for the two-step synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HCl.

Quantitative Stoichiometry and Reagent Data

The following table outlines the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4,5-Dimethyl-1H-imidazole96.131.004.81 g (50.0 mmol)Starting Material
tert-Butyl bromoacetate195.051.0510.24 g (52.5 mmol)Alkylating Agent
Potassium carbonate (K₂CO₃)138.211.5010.37 g (75.0 mmol)Acid Scavenger / Base
N,N-Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent
4M HCl in Dioxane36.4610.0125 mL (500 mmol)Deprotecting Agent / Salt Former

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a properly ventilated fume hood using standard laboratory PPE.

Step 1: N-Alkylation to form tert-Butyl 2-(4,5-dimethyl-1H-imidazol-1-yl)acetate

Causality Note: K₂CO₃ is selected as a mild, insoluble base. It is strong enough to deprotonate the imidazole nitrogen but mild enough to prevent base-catalyzed degradation of the bromoacetate. DMF is chosen to ensure the solubility of the polar imidazole starting material.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 4,5-Dimethyl-1H-imidazole (4.81 g, 50.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (10.37 g, 75.0 mmol) in one portion. The suspension will become cloudy.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add tert-butyl bromoacetate (10.24 g, 52.5 mmol) over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS. The starting material mass (m/z 97 [M+H]+) should be depleted, replaced by the intermediate mass (m/z 211 [M+H]+).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Yield expectation: ~9.5 g (90%).

Step 2: Anhydrous Deprotection and Salt Formation

Causality Note: Using 4M HCl in dioxane serves a dual purpose. The acid cleaves the tert-butyl ester to reveal the carboxylic acid, while the anhydrous environment forces the resulting highly polar hydrochloride salt to crash out of solution, driving the reaction forward and eliminating the need for chromatography.

  • Setup: Transfer the intermediate oil (~9.5 g, 45 mmol) to a clean, dry 500 mL round-bottom flask equipped with a stir bar.

  • Deprotection: Slowly add 4M HCl in Dioxane (125 mL, 500 mmol) at room temperature. Caution: Isobutylene gas will evolve during the cleavage. Ensure proper venting.

  • Reaction: Stir vigorously at 25 °C for 4 to 6 hours. As the ester is cleaved, a white precipitate of the target hydrochloride salt will begin to form.

  • Validation Checkpoint 2: Monitor the evolution of isobutylene. Once gas evolution ceases, take a small aliquot of the suspension, dissolve in D₂O, and check via ¹H-NMR. The sharp singlet at ~1.4 ppm (tert-butyl group) should be completely absent.

  • Isolation: Add 100 mL of cold diethyl ether to the reaction flask to maximize precipitation.

  • Filtration: Filter the resulting white solid over a glass frit under vacuum. Wash the filter cake with additional cold diethyl ether (2 × 50 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride [1] as a white, crystalline powder.

Analytical Characterization Standards

To validate the integrity of the final product, compare analytical results against these expected parameters:

  • Appearance: White to off-white crystalline solid.

  • LC-MS (ESI+): Expected m/z for free base [M+H]+ = 155.08.

  • ¹H-NMR (400 MHz, D₂O): δ 8.55 (s, 1H, N-CH-N), 4.90 (s, 2H, N-CH₂-CO₂H), 2.25 (s, 3H, CH₃), 2.18 (s, 3H, CH₃). Note: The acidic protons (COOH and HCl) will exchange with D₂O and may not be visible.

References

  • NextSDS Chemical Substance Database. "2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride - Chemical Substance Information." NextSDS. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45082086, (4,5-Dimethyl-imidazol-1-YL)-acetic acid." PubChem. Available at:[Link]

Sources

Application

The Emergence of Functionalized Imidazole-Based Ligands in Precision Catalysis: Application Notes for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Foreword: The Evolution of Ligand Design in Catalysis The trajectory of homogeneous catalysis is inextricably linked to the evolution of ligand design. From the foundational work with phosphines to the revolution brought...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolution of Ligand Design in Catalysis

The trajectory of homogeneous catalysis is inextricably linked to the evolution of ligand design. From the foundational work with phosphines to the revolution brought about by N-Heterocyclic Carbenes (NHCs), the ability to rationally design ligands has empowered chemists to achieve unprecedented levels of control over catalytic processes.[1][2] NHCs, in particular, have garnered significant attention due to their strong σ-donating properties, steric tuneability, and remarkable stability they impart to metal centers.[3] This guide delves into the practical application of a specific, functionalized imidazole derivative, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, as a precursor to a versatile ligand for transition metal-catalyzed cross-coupling reactions. While its traditional application lies as a key intermediate in the synthesis of zoledronic acid, its inherent structural motifs present a compelling case for its use in catalysis.[4][5][6][7] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this and similar imidazole-based ligands in their synthetic endeavors.

Ligand Profile: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a white to light yellow crystalline powder.[8] Its structure features a 4,5-disubstituted imidazole ring, which can be readily converted into an N-heterocyclic carbene (NHC) ligand. The acetic acid moiety provides a handle for further functionalization or can influence the solubility and electronic properties of the resulting metal complex.

PropertyValue
Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
CAS Number 731016-38-9[9]
Appearance White to light yellow crystalline powder[8]
Solubility Soluble in water[8]

The true catalytic potential of this molecule is realized upon its conversion to the corresponding NHC ligand. This transformation unlocks the strong σ-donating ability of the carbene carbon, which forms a robust bond with transition metals, thereby enhancing the stability and activity of the catalyst.[3]

From Precursor to Ligand: A Synthetic Workflow

The utilization of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in catalysis begins with its synthesis and subsequent conversion to a catalytically active species.

Synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Several synthetic routes to this precursor have been reported, often involving the N-alkylation of 4,5-dimethylimidazole. A common approach involves the reaction of 4,5-dimethylimidazole with an appropriate haloacetic acid derivative, followed by hydrolysis and salt formation.[4][5][6]

Protocol 1: Synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

This protocol is a representative procedure based on established literature methods for similar compounds.

Materials:

  • 4,5-Dimethylimidazole

  • tert-Butyl chloroacetate

  • Potassium carbonate (K2CO3)

  • Ethyl acetate

  • Titanium tetrachloride (TiCl4)

  • Dichloromethane (DCM)

  • Isopropyl alcohol

Procedure:

  • N-Alkylation: In a round-bottom flask, suspend 4,5-dimethylimidazole and potassium carbonate in ethyl acetate.

  • Add tert-butyl chloroacetate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (4,5-dimethyl-1H-imidazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

  • Ester Cleavage and Salt Formation: Dissolve the purified ester in anhydrous dichloromethane and cool the solution to -15 °C.

  • Slowly add titanium tetrachloride dropwise to the solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of isopropyl alcohol.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • The product, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, will precipitate.

  • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Generation of the N-Heterocyclic Carbene (NHC) Ligand

The imidazolium salt serves as the direct precursor to the NHC ligand. The deprotonation of the C2 position of the imidazole ring generates the free carbene, which can then be coordinated to a metal center. This can be achieved in-situ during the catalytic reaction or by pre-forming the metal-NHC complex.

Caption: Generation of the free NHC ligand from the imidazolium salt precursor.

Application in Transition Metal Catalysis: Suzuki-Miyaura Cross-Coupling

The robust nature and strong electron-donating properties of NHC ligands derived from (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride make them excellent candidates for a variety of cross-coupling reactions.[2] The following protocol details a representative application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In-situ Generation of a Palladium-NHC Catalyst for Suzuki-Miyaura Coupling

Materials:

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (Ligand Precursor)

  • Palladium(II) acetate (Pd(OAc)2) (Catalyst Precursor)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K2CO3) (Base)

  • Toluene/Water (Solvent mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (0.02 mmol), Palladium(II) acetate (0.01 mmol), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed toluene (3 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid>95
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid>90
32-Bromopyridine3-Thienylboronic acid>85

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Role of the NHC Ligand

The efficacy of the NHC ligand in the Suzuki-Miyaura coupling stems from its influence on the key steps of the catalytic cycle.

G Pd0L Pd(0)-NHC OxAdd Oxidative Addition (Ar-Pd(II)-X-NHC) Pd0L->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar'-NHC) OxAdd->Transmetalation Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0L Product Formation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The strong σ-donating character of the NHC ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.

  • Transmetalation: The NHC ligand promotes the transfer of the aryl group from the boronic acid to the palladium center.

  • Reductive Elimination: The steric bulk of the NHC ligand can influence the rate of reductive elimination, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.

Concluding Remarks and Future Outlook

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride represents a readily accessible and versatile precursor for the synthesis of functionalized NHC ligands. Its application in transition metal catalysis, particularly in cross-coupling reactions, offers a promising avenue for the development of robust and efficient catalytic systems. The presence of the acetic acid moiety opens up possibilities for immobilization, tuning of solubility, and the creation of bifunctional catalysts. Further exploration of its coordination chemistry with various transition metals and its performance in a broader range of catalytic transformations is a fertile ground for future research.

References

  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes. PMC - NIH. Available at: [Link]

  • Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews - ACS Publications. Available at: [Link]

  • Smart N-heterocyclic carbene ligands in catalysis. American Chemical Society. Available at: [Link]

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. ResearchGate. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link]

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid - R Discovery. R Discovery. Available at: [Link]

  • (4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride-731016-38-9. Thoreauchem. Available at: [Link]

Sources

Method

Preparation of standard solutions of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride for cell culture

Application Note and Protocol Topic: Preparation of Standard Solutions of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride for Cell Culture For: Researchers, scientists, and drug development professionals Authore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Topic: Preparation of Standard Solutions of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride for Cell Culture

For: Researchers, scientists, and drug development professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Precise Reagent Preparation

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a heterocyclic compound of interest in various biological research domains. As with any small molecule used in cell-based assays, the accuracy, sterility, and stability of its prepared solutions are paramount for generating reproducible and reliable experimental data. Inconsistent preparation can lead to significant variations in observed cellular responses, undermining the validity of research findings.

This guide provides a comprehensive, field-tested methodology for the preparation of standard solutions of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. The protocols herein are designed to ensure the highest degree of accuracy, sterility, and stability, establishing a self-validating workflow from solid compound to final working concentration. We will delve into the causality behind each step, empowering the researcher to not only follow a protocol but to understand the principles that ensure experimental success. The quality of materials and the integrity of your technique are foundational to the quality of your results.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol. This data is essential for accurate calculations and for selecting appropriate solvents and handling procedures.

PropertyValueSource / Note
Chemical Formula C₇H₁₀N₂O₂ · HClCalculated from the base molecule[1].
Molecular Weight 190.63 g/mol Calculated from the base molecule (154.17 g/mol )[1] + HCl (36.46 g/mol ).
Appearance Typically a white to off-white solid.Based on similar imidazole-based compounds[2].
Recommended Solvents 1. DMSO: For high-concentration primary stock solutions. 2. Water or PBS: For intermediate, aqueous stock solutions.DMSO is a common choice for organic compounds in cell culture[3]. The hydrochloride salt form suggests good aqueous solubility[4].

Expert Insight (Causality): The choice of solvent is a critical decision. While the hydrochloride salt form of a compound generally confers water solubility, starting with a high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is a standard practice for many small molecules[5]. This is because DMSO can often solubilize compounds at much higher concentrations than aqueous buffers, providing a concentrated, stable source for long-term storage. However, DMSO can be cytotoxic at higher concentrations in cell culture media (typically >0.5%), necessitating careful dilution to a final concentration of ≤0.1%[3].

Master Workflow for Solution Preparation

The overall process involves a multi-stage dilution strategy to ensure accuracy and minimize the introduction of contaminants. This workflow is designed to move from a non-sterile, high-concentration organic stock to a sterile, aqueous working solution.

G cluster_0 Phase 1: Non-Sterile Preparation cluster_1 Phase 2: Sterile Preparation (Aseptic Environment) cluster_2 Phase 3: Final Application A Weigh Compound Powder B Dissolve in DMSO A->B C High-Concentration (e.g., 100 mM) DMSO Stock B->C D Dilute DMSO Stock in Sterile PBS/Media C->D Aliquot & Store at -20°C/-80°C E Sterile Filter (0.22 µm) D->E F Intermediate Aqueous Stock (e.g., 10 mM) E->F G Serially Dilute into Complete Cell Culture Medium F->G Use Immediately or Aliquot & Store at -20°C H Final Working Solution (e.g., 1-100 µM) G->H I Treat Cells H->I

Caption: Workflow from solid compound to final working solution.

Detailed Experimental Protocols

4.1 Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

Rationale: This protocol creates a concentrated, long-term storage stock. Using DMSO as the solvent maximizes the solubility and stability of the organic compound.

Materials:

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (MW: 190.63 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 190.63 g/mol × 1000 mg/g = 19.06 mg

  • Weighing: In a chemical fume hood, carefully weigh 19.06 mg of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube.

  • Homogenization: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any particulates. Gentle warming (to 37°C) can be applied if dissolution is slow.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

4.2 Protocol 2: Preparation of a 10 mM Sterile Aqueous Stock Solution

Rationale: This intermediate stock is prepared in a physiologically compatible buffer and sterile-filtered to remove any potential microbial contaminants before being introduced to cell cultures. Filtration is the method of choice for sterilizing heat-sensitive solutions[6].

Materials:

  • 100 mM Primary Stock Solution in DMSO (from Protocol 1)

  • Sterile, cell culture-grade Phosphate-Buffered Saline (PBS) or serum-free basal medium

  • Sterile 15 mL conical tube

  • Sterile syringe (e.g., 5 mL)

  • Sterile 0.22 µm syringe filter (ensure filter material is compatible with dilute DMSO, e.g., PVDF or PES)

  • Sterile microcentrifuge tubes for aliquots

Methodology (perform in a laminar flow hood using aseptic technique):

  • Dilution Calculation (C1V1 = C2V2): To prepare 1 mL of a 10 mM aqueous stock from a 100 mM DMSO stock:

    • (100 mM) × V1 = (10 mM) × (1 mL)

    • V1 = (10 mM × 1 mL) / 100 mM = 0.1 mL (or 100 µL)

  • Preparation: In a sterile 15 mL conical tube, add 900 µL of sterile PBS or serum-free medium.

  • Dilution: Carefully add 100 µL of the 100 mM DMSO stock to the PBS/medium. The final DMSO concentration in this intermediate stock will be 10%.

  • Sterile Filtration:

    • Draw the entire 1 mL solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip. A 0.2 or 0.22 µm pore size is standard for removing bacteria[7].

    • Dispense the solution through the filter into a new sterile conical tube or directly into sterile aliquot tubes. This step removes potential bacterial and fungal contaminants, which is crucial for cell health and experimental reproducibility.

  • Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C. This aqueous stock is generally less stable than the DMSO stock and should be used within a shorter timeframe (e.g., 1-3 months).

4.3 Protocol 3: Preparation of Final Working Solutions

Rationale: This final step dilutes the compound to the desired experimental concentration in complete cell culture medium. Performing this dilution immediately before treating cells ensures the compound is stable and the medium contains all necessary growth factors.

Example: Preparing a 10 µM working solution in 10 mL of medium:

  • Dilution Calculation (C1V1 = C2V2): Using the 10 mM sterile aqueous stock:

    • (10,000 µM) × V1 = (10 µM) × (10 mL)

    • V1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL (or 10 µL)

  • Preparation: Pre-warm 10 mL of your complete cell culture medium (containing serum, etc.) in a sterile conical tube.

  • Final Dilution: Add 10 µL of the 10 mM sterile aqueous stock to the 10 mL of pre-warmed medium.

  • Mixing: Gently mix by inverting the tube or pipetting up and down. The solution is now ready for treating cells.

  • Vehicle Control: It is imperative to prepare a vehicle control by adding the same amount of the final solvent to the medium. In this example, you would add 10 µL of the 10% DMSO/PBS solution (the diluent for the 10 mM stock) to 10 mL of medium. This ensures that any observed cellular effects are due to the compound and not the solvent.

Quality Control and Self-Validating Systems

A robust protocol is a self-validating one. Incorporate these QC steps to ensure the integrity of your solutions and experiments.

  • Certificate of Analysis (CofA): Always source your compound from a reputable manufacturer and retain the CofA, which details the purity and identity of the specific lot.

  • Aseptic Technique: All manipulations involving sterile reagents must be performed in a certified laminar flow hood or biosafety cabinet to prevent microbial contamination[8].

  • Visual Inspection: After dissolution at each stage, visually inspect the solution to ensure it is clear and free of precipitates or particulates.

  • pH Measurement: For aqueous stocks, especially if using water instead of a buffer like PBS, check that the final pH is within the physiological range (7.2-7.4) required by your cells.

  • Sterility Testing: For large, critical batches of aqueous stock solutions, a small aliquot can be incubated in sterile nutrient broth for 48-72 hours to confirm the absence of bacterial or fungal growth[9].

  • Lot-to-Lot Consistency: When switching to a new batch of the compound, it is good practice to perform a pilot experiment to confirm that it elicits a comparable biological response to the previous lot.

QC_Checkpoints cluster_workflow Powder Powder Stock_Prep Stock_Prep Powder->Stock_Prep Weighing Dilution Dilution Stock_Prep->Dilution Dilution Filtration Filtration Dilution->Filtration Sterile Filtration Final_Use Final_Use Filtration->Final_Use Final Dilution CofA Check CofA (Purity >98%) CofA->Powder Visual_Clarity Visual Clarity Check Visual_Clarity->Stock_Prep Aseptic_Tech Aseptic Technique Aseptic_Tech->Dilution Filter_Integrity Filter Integrity & Compatibility Filter_Integrity->Filtration Vehicle_Control Prepare Vehicle Control Vehicle_Control->Final_Use

Caption: Key quality control checkpoints in the solution preparation workflow.

References

  • Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. [Link]

  • Sartorius Sterile Filtration Solutions. Sartorius. [Link]

  • Sterile Filtration of Cell Culture. Cobetter. [Link]

  • Sterile Filtration and Clarification. Membrane Solutions. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • Cell Culture Media Quality Control Strategies. Corning Life Sciences. [Link]

  • Essential Quality Control Considerations for Cell Culture. ABS Bio. [Link]

  • (4,5-Dimethyl-imidazol-1-YL)-acetic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in API Manufacturing

Executive Summary & Chemical Profile (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS: 1609402-89-2; Free Base CAS: 731016-38-9) is a highly versatile, bifunctional building block utilized extensively in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS: 1609402-89-2; Free Base CAS: 731016-38-9) is a highly versatile, bifunctional building block utilized extensively in the synthesis of modern Active Pharmaceutical Ingredients (APIs)[1]. Comprising a carboxylic acid tethered to a sterically hindered imidazole ring, this compound serves as a critical pharmacophore and structural linker in targeted therapies, bridging the gap between molecular recognition and favorable pharmacokinetic properties.

Mechanistic Role in Drug Design

In medicinal chemistry, the incorporation of the 4,5-dimethyl-1H-imidazol-1-yl moiety is a deliberate design choice engineered to fulfill specific structural and electronic roles:

  • Steric Shielding & Metabolic Stability: The two methyl groups at the 4 and 5 positions of the imidazole ring provide steric bulk. This shielding protects the vulnerable positions of the imidazole ring from rapid cytochrome P450-mediated oxidation, thereby extending the half-life of the resulting API.

  • Targeted Hydrogen Bonding: Depending on the physiological pH, the unalkylated nitrogen (N3) of the imidazole ring acts as a potent hydrogen bond acceptor. This is crucial for anchoring the drug molecule within the hydrophilic pockets of kinase domains or receptor binding sites.

  • Conformational Flexibility: The acetic acid linker provides a flexible, single-carbon spacer (sp3 hybridized) that allows the imidazole ring to rotate and adopt the optimal conformation for π−π stacking with aromatic residues (e.g., phenylalanine, tyrosine) in the target protein.

Key Therapeutic Applications

This specific building block has been successfully integrated into several advanced clinical and preclinical candidates across diverse therapeutic areas:

  • ATR Kinase Inhibitors (Oncology): Inhibitors of ATR ("ATM and Rad3 related") kinase are used to disrupt the DNA Damage Response (DDR) in cancer cells. The 4,5-dimethyl-imidazole moiety is utilized to fit precisely into the ATP-binding pocket of the kinase, stalling cell cycle progression and inducing apoptosis in tumors[2].

  • ROMK Channel Inhibitors (Cardiovascular): Renal outer medullary potassium (ROMK) channels are critical for potassium homeostasis. APIs incorporating this imidazole-acetic acid derivative act as potent diuretics and antihypertensives by inhibiting ROMK activity in the distal convoluted tubule[3].

  • IAP/BIR Antagonists (Apoptosis): Inhibitor of Apoptosis (IAP) proteins are overexpressed in many cancers. The building block is used to synthesize bicyclic heterocycles that antagonize the BIR domain of IAPs, preventing them from binding to caspases and thereby restoring the cancer cell's natural apoptotic pathways[4].

ATRPathway DNA DNA Damage (Replication Stress) ATR ATR Kinase Activation DNA->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Inhibitor Imidazole-based ATR Inhibitor Inhibitor->ATR Inhibits Kinase Activity Apoptosis Cancer Cell Death (Apoptosis) Inhibitor->Apoptosis Promotes in Cancer Cells Arrest Cell Cycle Arrest & DNA Repair Chk1->Arrest

Caption: Mechanism of action for imidazole-derived ATR kinase inhibitors in oncology.

Experimental Protocol: Amide Coupling in API Synthesis

Because the starting material is a hydrochloride salt, standard amide coupling procedures must be carefully modified to ensure complete activation. Failure to account for the HCl equivalent will result in stalled kinetics and low yields.

Objective: To couple 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride with a primary/secondary amine API precursor via HATU activation.

Materials:

  • 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid HCl (1.0 eq)

  • Target Amine Precursor (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend the imidazole-acetic acid HCl salt in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere. Causality: DMF is required to fully solubilize the highly polar zwitterionic/salt characteristics of the starting material.

  • Base Neutralization: Add DIPEA (3.0 eq) dropwise at room temperature. Causality: The first equivalent of DIPEA specifically neutralizes the HCl salt, liberating the free carboxylic acid. The remaining equivalents establish the basic environment required for the deprotonation of the coupling reagent.

  • Ester Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture for 20 minutes. The solution will typically turn a pale yellow as the active OAt-ester forms.

  • Nucleophilic Addition: Add the target amine (1.05 eq). If the amine is supplied as a salt (e.g., TFA or HCl salt), add an additional 1.0 eq of DIPEA. Stir at room temperature for 4–8 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The 4,5-dimethyl imidazole ring is highly UV-active (typically monitored at 214 nm and 254 nm), allowing for easy tracking of the active ester consumption.

  • pH-Controlled Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM) or Ethyl Acetate. Causality: The basicity of the newly formed API's imidazole ring (pKa ~6.5–7.0) means that acidic workups (like 1M HCl washes commonly used to remove unreacted amines) must be avoided . An acidic wash will protonate the imidazole, dragging your target API into the aqueous waste layer.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Eluent: DCM to 5-10% Methanol in DCM).

AmideCoupling A 2-(4,5-Dimethyl-1H-imidazol-1-yl) acetic acid HCl B Base Addition (DIPEA) A->B Neutralize HCl C Activation (HATU) B->C Form Active Ester D Amine Addition (API Precursor) C->D Nucleophilic Attack E Amide Product (Target API) D->E Purification

Caption: Workflow for amide coupling of the imidazole-acetic acid building block in API synthesis.

Quantitative Data Summarization

Table 1: Physicochemical Properties of the Building Block [1]

PropertyValue
CAS Number (HCl Salt) 1609402-89-2
CAS Number (Free Base) 731016-38-9
Molecular Formula (Free Base) C7​H10​N2​O2​
Molecular Weight (Free Base) 154.17 g/mol
Computed XLogP3 0.5
Topological Polar Surface Area 55.1 Ų

Table 2: Coupling Reagent Comparison for Imidazole-Acetic Acids

Reagent SystemBase RequiredTypical YieldByproductsProcess Notes
HATU / DIPEA 3-4 eq>85%Tetramethylurea, HOAtBest for sterically hindered amines; fast kinetics but expensive for scale-up.
EDC / HOBt / TEA 2-3 eq70-80%Water-soluble ureaCost-effective for large-scale API manufacturing; slower reaction time.
T3P / Pyridine 3 eq75-85%Water-soluble phosphatesLow epimerization risk; excellent for late-stage API synthesis and easy workup.

References

  • (4,5-Dimethyl-imidazol-1-YL)-acetic acid - PubChem. National Library of Medicine (NIH). URL:[Link]

  • WO2018222795A1 - Substituted nitrogen containing compounds. Google Patents / WIPO.
  • EP3418281B1 - PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. European Patent Office / Google Patents.
  • EP2909197B1 - BICYCLIC HETEROCYCLE COMPOUNDS AND THEIR USES IN THERAPY. European Patent Office / Google Patents.

Sources

Method

Application Notes and Protocols for Peptide Coupling Reactions Involving (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Foreword: Navigating the Landscape of Peptide Coupling The synthesis of peptides, the very architects of biological function, is a cornerstone of modern drug discovery and biochemical research. The efficiency and fidelit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Peptide Coupling

The synthesis of peptides, the very architects of biological function, is a cornerstone of modern drug discovery and biochemical research. The efficiency and fidelity of the amide bond formation, the peptide bond, are paramount to the success of any synthetic strategy. While a vast arsenal of coupling reagents has been developed, the exploration of novel reagents and additives continues in the pursuit of higher yields, reduced side reactions, and greater synthetic flexibility.

This document addresses the potential application of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in the context of peptide coupling reactions. It is critical to establish from the outset that, based on a comprehensive review of the current scientific literature, this compound is not a conventional or documented peptide coupling reagent. Its primary described utility is in other areas of chemical synthesis.

Therefore, this guide will serve a dual purpose. First, it will provide a robust and authoritative overview of established peptide coupling methodologies, offering researchers a solid foundation in best practices. Second, it will present a scientifically grounded, hypothetical framework for how a molecule like (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride could function in such reactions, based on the known catalytic properties of the imidazole nucleus. This exploration is intended to stimulate further research and innovation in the field.

Section 1: The Imidazole Moiety in Amide Bond Formation: A Mechanistic Perspective

The imidazole ring, a key component of the amino acid histidine, plays a crucial role in enzyme-catalyzed reactions involving acyl transfer. In chemical synthesis, imidazole and its derivatives are known to act as potent nucleophilic catalysts.[1][2] They can react with an activated carboxylic acid (such as an acid chloride or an active ester) to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by the amine component to form the desired amide bond, regenerating the imidazole catalyst in the process.[3]

The presence of methyl groups at the 4 and 5 positions of the imidazole ring in the title compound is expected to increase its basicity and nucleophilicity compared to unsubstituted imidazole, potentially enhancing its catalytic activity.

Physicochemical Properties of the Core Structure

To understand its potential reactivity, we can examine the properties of the parent imidazole.

PropertyValueReference
Molecular Weight 96.13 g/mol [4]
Topological Polar Surface Area 28.7 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
pKa (Predicted) 15.26 ± 0.10[5]

The acetic acid substituent provides a handle for solubility and potential coordination, while the hydrochloride salt ensures it is a stable, crystalline solid.

Section 2: Established Protocols for Peptide Coupling: A Validated Workflow

To provide a reliable experimental framework, we first present a standard, well-validated protocol for peptide coupling using a carbodiimide activator and an additive. This method is a workhorse in both solution-phase and solid-phase peptide synthesis.

Standard Peptide Coupling using EDC/Oxyma

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid (or a resin-bound amine) in solution.

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): A water-soluble carbodiimide that activates the carboxylic acid. Its by-product, a urea derivative, is also water-soluble, simplifying purification.[6]

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A highly effective and non-explosive additive that forms a reactive ester with the activated amino acid. This minimizes racemization, a common side reaction, and enhances coupling efficiency.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of the amine component and maintain an optimal pH for the reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the N-protected amino acid (1.0 eq) in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to a concentration of 0.1-0.5 M.

    • Dissolve the amino acid ester hydrochloride (or other amine salt) (1.0 eq) in the same solvent.

    • Prepare separate solutions of OxymaPure (1.2 eq) and EDC hydrochloride (1.2 eq) in the same solvent.

  • Reaction Setup:

    • To a stirred solution of the N-protected amino acid and OxymaPure at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add the EDC solution dropwise.

    • Allow the activation to proceed for 10-15 minutes at 0 °C. The solution may become slightly cloudy.

    • In a separate flask, add DIPEA (2.5 eq) to the solution of the amino acid ester hydrochloride and stir for 5 minutes.

    • Add the neutralized amine solution to the activated acid solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography.

Workflow Diagram:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification N_Protected_AA N-Protected Amino Acid Active_Ester Oxyma Active Ester N_Protected_AA->Active_Ester EDC, 0°C EDC_Oxyma EDC + Oxyma EDC_Oxyma->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide Amine_Component Amine Component (HCl salt) Neutral_Amine Neutral Amine Amine_Component->Neutral_Amine Base DIPEA DIPEA DIPEA->Neutral_Amine Neutral_Amine->Dipeptide RT, 2-12h Workup Aqueous Work-up Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Dipeptide Pure Protected Dipeptide Chromatography->Pure_Dipeptide

Caption: Standard Peptide Coupling Workflow using EDC/Oxyma.

Section 3: Hypothetical Application of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Based on the principles of nucleophilic catalysis by imidazoles, we can propose a potential role for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride as a catalytic additive in peptide coupling, particularly in challenging cases such as sterically hindered couplings or cyclizations.

Proposed Mechanism of Action:

In this hypothetical scenario, the imidazole moiety of the title compound would act as the nucleophilic catalyst. The carboxylic acid group would first be activated by a primary coupling reagent (e.g., a carbodiimide). The imidazole nitrogen would then attack this activated species intramolecularly or intermolecularly to form a highly reactive acylimidazolium intermediate, which would then be intercepted by the peptide's N-terminal amine.

G RCOOH R-COOH (Peptide) Active_Intermediate Activated Ester (R-CO-Oxyma) RCOOH->Active_Intermediate Activation Activator Activating Agent (e.g., EDC) Activator->Active_Intermediate Acylimidazolium Acylimidazolium Intermediate (Highly Reactive) Active_Intermediate->Acylimidazolium Imidazole_Catalyst (4,5-Dimethyl-1H-imidazol-1-yl) acetic acid Imidazole_Catalyst->Acylimidazolium Nucleophilic Attack Peptide_Bond Peptide Bond (R-CO-NH-R') Acylimidazolium->Peptide_Bond Amine R'-NH2 (Peptide) Amine->Peptide_Bond Amine Attack Peptide_Bond->Imidazole_Catalyst Catalyst Regeneration

Caption: Hypothetical Catalytic Cycle for the Topic Compound.

Exploratory Protocol for Use as a Catalytic Additive

This protocol is theoretical and requires experimental validation.

  • Follow the Standard Peptide Coupling Protocol (Section 2.1) with the following modification:

  • In Step 1 (Reagent Preparation), add (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (0.1-0.2 eq) to the solution of the N-protected amino acid.

  • An additional equivalent of base (DIPEA) may be required to neutralize the hydrochloride of the additive.

  • Proceed with the activation and coupling steps as described.

  • Carefully monitor the reaction for the formation of by-products. The increased nucleophilicity could potentially lead to unwanted side reactions.

Section 4: Troubleshooting Common Peptide Coupling Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Coupling Yield 1. Incomplete activation of the carboxylic acid.2. Sterically hindered amino acids.3. Aggregation of the peptide chain (in SPPS).1. Increase activation time or use a more potent activator (e.g., HATU, COMU).2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis.3. Use a lower-loading resin or a solvent system that disrupts aggregation (e.g., add chaotropic salts).
Racemization 1. Over-activation of the amino acid.2. Presence of a strong base.3. High reaction temperature.1. Use a racemization-suppressing additive like OxymaPure or HOBt. Ensure the correct stoichiometry of reagents.2. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, especially for sensitive amino acids.3. Perform the coupling at 0 °C or room temperature.
Formation of N-acylurea Use of carbodiimides (DCC, EDC) without an additive. The O-acylisourea intermediate can rearrange.Always use an additive (Oxyma, HOBt) which traps the activated acid as a more stable active ester, preventing rearrangement.[6]
Guanidinylation of Amine Use of excess uronium/aminium reagents (HBTU, HATU) which can react with the free N-terminal amine.Use a slight excess of the carboxylic acid component relative to the coupling reagent. Avoid pre-activating for extended periods before adding the amine.

Section 5: Concluding Remarks and Future Outlook

While (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is not a recognized reagent for peptide coupling, the fundamental principles of nucleophilic catalysis suggest a plausible, albeit hypothetical, role as a reaction additive. The protocols and mechanistic insights provided herein for established coupling reactions offer a reliable guide for researchers. The true utility of the title compound in this context can only be determined through rigorous experimental investigation. Such studies would be a valuable contribution to the ever-expanding toolkit of peptide synthesis.

References

  • PubChem. 4,5-Dimethyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Stanger, K. J., & Gellman, S. H. (2007). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 5(11), 1744-1750. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2249-2266. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]

  • SciSpace. Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • LookChem. 4,5-DIMETHYL-1H-IMIDAZOLE. [Link]

  • YouTube. Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. [Link]

  • S. L., H. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1057. [Link]

  • Park, H., et al. (2018). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1021-1026. [Link]

  • Royal Society of Chemistry. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Technical Support Center: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Synthesis Welcome to the dedicated technical support guide for the synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride Synthesis

Welcome to the dedicated technical support guide for the synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and development who are seeking to optimize their synthetic protocols and troubleshoot common yield-related challenges. We will delve into the critical parameters of the synthesis, explaining the causality behind procedural choices to empower you with a robust, reproducible, and high-yield methodology.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing clear, actionable solutions grounded in chemical principles.

Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?

A1: Low overall yield in this two-step synthesis typically originates from one of two primary areas: inefficient N-alkylation of the 4,5-dimethylimidazole starting material or complications during the ester hydrolysis and salt formation step. A systematic approach is crucial.

Initial Diagnostic Steps:

  • Analyze by Step: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the conversion after the N-alkylation step. If the starting imidazole is still present in large amounts, the issue lies in the first step.

  • Assess Purity: If the N-alkylation appears complete, analyze the purity of the intermediate ester. The presence of significant side products indicates a need to refine reaction conditions.

  • Evaluate Hydrolysis: If the intermediate ester is clean and formed in high conversion, focus your investigation on the hydrolysis and product isolation stages. The high water solubility of the final product is a frequent cause of yield loss during workup.[1]

Below is a decision tree to guide your troubleshooting process.

G start Low Final Yield Observed check_step1 Analyze N-Alkylation Step (TLC/LC-MS) start->check_step1 check_step2 Analyze Hydrolysis & Isolation Step start->check_step2 If Step 1 is clean & high conversion step1_incomplete Incomplete Reaction? (Starting Material Remains) check_step1->step1_incomplete step1_side_products Side Products Observed? check_step1->step1_side_products workup_issue Problem Area: Aqueous Workup? check_step2->workup_issue hydrolysis_incomplete Problem Area: Incomplete Hydrolysis? check_step2->hydrolysis_incomplete sol_base Solution: - Use stronger base (e.g., NaH) - Change solvent (e.g., DMF) - Increase temperature step1_incomplete->sol_base Yes sol_stoich Solution: - Control stoichiometry (1.1 equiv imidazole) - Add alkylating agent slowly - Lower reaction temperature step1_side_products->sol_stoich Yes sol_non_aqueous Solution: - Use non-aqueous hydrolysis (TiCl₄ for t-butyl ester) - Avoid aqueous extraction; precipitate product directly workup_issue->sol_non_aqueous Yes sol_hydrolysis_cond Solution: - Increase hydrolysis time/temperature - Ensure sufficient acid concentration hydrolysis_incomplete->sol_hydrolysis_cond Yes

Caption: Troubleshooting decision tree for low yield synthesis.

Q2: The N-alkylation of 4,5-dimethylimidazole is sluggish or incomplete. How can I improve this step?

A2: This is a classic challenge related to the nucleophilicity of the imidazole and the reaction conditions. The N-alkylation proceeds via an Sₙ2 mechanism, where the deprotonated imidazole attacks the alkyl haloacetate.[2]

Causality & Solutions:

  • Incomplete Deprotonation: 4,5-Dimethylimidazole is a relatively weak base. Incomplete deprotonation results in a low concentration of the active nucleophile.

    • Solution: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times.[2][3] For a more robust reaction, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete deprotonation.[4]

  • Solvent Effects: The solvent must effectively dissolve the imidazole salt and facilitate the Sₙ2 reaction.

    • Solution: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are highly recommended as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus increasing its reactivity.[2][4]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the acetate is important.

    • Solution: While chloroacetates are common and cost-effective, bromoacetates are more reactive and can increase the reaction rate, albeit at a higher cost.[1]

ParameterOption 1 (Moderate)Option 2 (High-Reactivity)Rationale
Base K₂CO₃, Cs₂CO₃Sodium Hydride (NaH)NaH is a non-nucleophilic, strong base that irreversibly deprotonates the imidazole, driving the reaction forward.[4]
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)DMF has a higher boiling point and excellent solvating power for ionic intermediates, often leading to faster reaction rates.[2]
Temperature Room Temp to 80 °C0 °C to Room TempWith a stronger base like NaH, the reaction is often sufficiently fast without heating, which can help minimize side products.
Alkylating Agent Ethyl/tert-Butyl ChloroacetateEthyl/tert-Butyl BromoacetateThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and accelerating the Sₙ2 reaction.
Q3: I'm struggling with the hydrolysis of the ester intermediate and product isolation. What is the best approach?

A3: This is a critical step where significant product loss can occur. The target molecule, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, is highly polar and very soluble in water. This makes traditional extraction from an aqueous layer highly inefficient.[1]

Causality & Solutions:

  • Aqueous Hydrolysis Challenges: Standard acidic hydrolysis using aqueous HCl will produce the desired product. However, after neutralizing excess acid or during workup, isolating the product from the aqueous phase is difficult. Evaporating large volumes of water is not practical for scale-up and can lead to product degradation.[1][5]

  • The Non-Aqueous Advantage: A highly effective, modern approach involves using a tert-butyl ester intermediate followed by non-aqueous cleavage.

    • Method: The (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid tert-butyl ester is treated with titanium tetrachloride (TiCl₄) in dichloromethane (DCM) at low temperatures.[1][5]

    • Mechanism: TiCl₄ acts as a strong Lewis acid, coordinating to the ester's carbonyl oxygen and facilitating the cleavage of the tert-butyl group as isobutylene. The subsequent quench with an alcohol like isopropanol (i-PrOH) not only completes the reaction but also directly precipitates the desired hydrochloride salt from the organic medium.[1][5]

    • Benefits: This method completely avoids an aqueous workup, leading to a much higher isolated yield (often >80% for this step) and a simpler purification process (filtration).[1]

Optimized Experimental Protocols

The following protocols are based on validated literature procedures and offer a reliable pathway to the target compound.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation start 4,5-Dimethylimidazole + Alkyl Chloroacetate reagents1 Base (K₂CO₃ or NaH) Solvent (DMF or MeCN) start->reagents1 intermediate Intermediate Ester: (4,5-Dimethyl-1H-imidazol-1-yl)acetate reagents1->intermediate reagents2 Aqueous HCl OR TiCl₄ then i-PrOH intermediate->reagents2 product Final Product: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride reagents2->product

Caption: General two-step synthesis of the target compound.

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol is a reliable method using common laboratory reagents.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dimethylimidazole (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of imidazole).

  • Addition: Begin stirring the suspension. Add ethyl chloroacetate (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 10% Methanol/DCM eluent). The reaction typically takes 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the intermediate ester, which can be used in the next step with or without further purification.

Protocol 2: Hydrolysis and Salt Formation (Aqueous HCl Method)
  • Setup: Place the crude intermediate ester from Protocol 1 into a round-bottom flask.

  • Hydrolysis: Add a 6M solution of hydrochloric acid (HCl, 5-10 eq.) to the flask. Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, or until TLC/LC-MS analysis confirms the disappearance of the ester.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove water and excess HCl. This may require co-evaporation with toluene to yield a solid or semi-solid.

  • Purification: The crude hydrochloride salt can be purified by recrystallization. Triturate the solid with a solvent like acetone or isopropanol to induce crystallization and filter to collect the purified white solid.

Protocol 3: High-Yield Non-Aqueous Hydrolysis (For tert-Butyl Ester Intermediate)

This protocol requires a tert-butyl ester intermediate but offers superior yield and ease of isolation.[1][5]

  • Setup: Dissolve the crude (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid tert-butyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon) in a flame-dried flask.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Addition of TiCl₄: Add titanium tetrachloride (TiCl₄, 1.4 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -10 °C.

  • Reaction: Stir the mixture at -5 to 0 °C for 2 hours.

  • Quench & Precipitation: While maintaining a temperature below 0 °C, slowly add anhydrous isopropanol (i-PrOH, 5 volumes relative to DCM). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the pure hydrochloride salt.

References

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 203-211. [Link]

  • Verma, A., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995-4024. [Link]

  • Alinezhad, H., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Ciba Geigy Ag (1986). Process for the preparation of imidazoleacetic-acid derivatives.
  • Mondal, J., & Nandi, P. (2018). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]

  • Panday, S. K., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Pokrovsky, L. M., et al. (2023). Reactions of 4,5-Dimethylimidazole-2-thione and Benzimidazole-2-thione with Dialkyl Chloroethynylphosphonates in the Presence of Potassium Carbonate. ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in Organic Solvents

Prepared by the Senior Application Science Team Welcome to the technical support center for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Core Problem

Q1: Why is (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?

This is the most fundamental question and its answer lies in the molecular structure of the compound. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a salt, and its solubility is dictated by several key features:

  • Ionic Character : The "hydrochloride" designation indicates that the molecule is a salt formed by the reaction of the basic imidazole nitrogen with hydrochloric acid. This creates a positively charged imidazolium ring and a chloride counter-ion (Cl⁻). Ionic compounds have strong electrostatic interactions holding them together in a crystal lattice. Overcoming this lattice energy requires a solvent that can effectively surround and stabilize these individual ions.[1][2]

  • High Polarity : The combination of the charged imidazolium ring, the carboxylic acid group (-COOH), and the chloride ion makes the entire molecule highly polar. The principle of "like dissolves like" is paramount here; polar solutes dissolve best in polar solvents.[3][4] Non-polar or weakly polar organic solvents like hexane, toluene, or even moderately polar ones like dichloromethane (DCM) and tetrahydrofuran (THF) are poor at solvating and stabilizing these charged species, leading to low solubility.[1]

  • Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the imidazolium ring can also participate in hydrogen bonding. Solvents that can engage in this type of interaction, such as alcohols, are more likely to be effective.

Key Structural Features Influencing Solubility cluster_molecule (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride cluster_interactions A Imidazolium Ring (+ Charge) Highly Polar, Ionic B Chloride Ion (Cl⁻) Counter-ion, contributes to ionic nature A->B Ionic Bond C Carboxylic Acid (-COOH) Polar, H-Bond Donor/Acceptor E Strong Ion-Dipole Interactions (Required from Solvent) A->E Requires polar solvent (e.g., Water, MeOH, DMSO) B->E Requires polar solvent (e.g., Water, MeOH, DMSO) D Dimethyl Groups Slightly increase lipophilicity F Hydrogen Bonding (Required from Solvent) C->F Requires H-bond capable solvent (e.g., Alcohols)

Caption: Structural features governing the compound's solubility.

Part 2: Initial Solvent Selection and Basic Troubleshooting

Q2: What are the recommended starting solvents for dissolving this compound?

For direct dissolution, always begin with polar solvents. While quantitative data is not broadly published, the expected solubility based on chemical principles is summarized below.

Solvent Category Examples Expected Solubility Rationale & Comments
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High to Moderate These solvents are highly polar and are excellent hydrogen bond donors/acceptors, effectively solvating the ionic compound.[1] Water is often the best solvent.[5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to High Highly polar solvents that can stabilize the charged species, though they are not hydrogen bond donors. Often effective when alcohols are not suitable for a reaction.
Moderately Polar Acetonitrile (MeCN), AcetoneLow to Very Low Polarity is often insufficient to overcome the crystal lattice energy of the salt.
Weakly Polar / Non-Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, HexaneVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability to dissolve a polar salt.[1] Direct dissolution is highly unlikely.
Q3: I've chosen a polar solvent, but the dissolution is very slow. What can I do?

Slow dissolution can occur if the kinetic barrier is high, even if the compound is thermodynamically soluble.

  • Increase Surface Area : If possible, gently grind the solid material into a finer powder before adding it to the solvent. This increases the surface area available for interaction with the solvent.[3][4]

  • Apply Sonication : Place the vial or flask in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid agglomerates, dramatically increasing the rate of dissolution.[6] This is a highly effective technique that avoids thermal degradation.

  • Gentle Warming : Heating the mixture can increase both the rate of dissolution and the overall solubility.[6] Caution: Proceed with care. Do not heat excessively, as it may cause degradation of the compound. Always monitor for color changes or the formation of impurities. A temperature of 40-50°C is a safe starting point for many solvents.

Part 3: Advanced Strategy: Dissolution in Non-Polar Solvents via Free Base Conversion

Q4: My reaction must be run in DCM, THF, or another non-polar solvent. How can I get the compound into solution?

This is a common requirement for subsequent synthetic steps (e.g., amide couplings, esterifications). Direct dissolution will fail. The most reliable and widely practiced strategy is to convert the hydrochloride salt to its corresponding free base in situ .[1] The free base is a neutral, significantly less polar molecule that is much more soluble in a wide range of organic solvents.

The underlying principle is a simple acid-base reaction. By adding a suitable organic base, you neutralize the hydrochloride, removing the ionic charge.

(Imidazolium⁺-R)Cl⁻ + Base → Imidazole-R (neutral) + [Base-H]⁺Cl⁻

Workflow: HCl Salt to Free Base Conversion Start Start: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (Insoluble solid) Step1 Suspend the solid in the desired non-polar organic solvent (e.g., DCM, THF) Start->Step1 Step2 Add a suitable organic base dropwise (e.g., Triethylamine, DIPEA) (1.0 - 1.2 equivalents) Step1->Step2 Step3 Stir at room temperature. Observe for dissolution. Step2->Step3 Result Result: Homogeneous solution of the neutral 'free base' form. Step3->Result Byproduct Byproduct: Triethylammonium chloride (Often precipitates or remains suspended) Step3->Byproduct forms alongside

Caption: In-situ conversion to the soluble free base.

Choosing a Base:

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent choices. They are strong enough to deprotonate the imidazolium salt, soluble in most organic solvents, and their resulting hydrochloride salts often have limited solubility, sometimes precipitating out of the reaction mixture.

  • Avoid aqueous bases like NaOH or K₂CO₃ unless you intend to perform a liquid-liquid extraction, as they will introduce water into your organic reaction.

For a detailed methodology, see Protocol 3 below.

Part 4: Experimental Protocols

Protocol 1: Standard Solubility Test

This protocol helps determine a suitable solvent for your compound.

  • Preparation : Weigh approximately 5-10 mg of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride into a small, clean glass vial.

  • Solvent Addition : Add the chosen organic solvent (e.g., Methanol) dropwise, starting with 0.1 mL.

  • Agitation : Cap the vial and stir vigorously using a magnetic stir bar or vortex mixer for 1-2 minutes at room temperature.

  • Observation : Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Addition : If the solid remains, continue adding the solvent in 0.1 mL increments, with vigorous agitation after each addition, until the solid dissolves or a total volume of 2 mL is reached.

  • Documentation : Record the volume of solvent required to dissolve the solid to estimate the approximate solubility.

Protocol 2: Dissolution Using Sonication and Gentle Heat

Use this protocol for kinetically slow dissolutions in appropriate polar solvents.

  • Setup : Prepare a suspension of the compound in the chosen polar solvent (e.g., Ethanol) in a sealed vial, as described in Protocol 1.

  • Sonication : Place the vial in an ultrasonic water bath and sonicate for 5-10 minute intervals. Visually inspect for dissolution.

  • Gentle Heating : If sonication is insufficient, place the vial in a pre-heated water bath or on a stirrer hotplate set to 40-50°C.

  • Agitation : Stir the suspension while heating.

  • Safety : Ensure the vial is not sealed airtight if heating to prevent pressure buildup. Always perform this in a well-ventilated fume hood.[7][8] Monitor for any signs of decomposition.

Protocol 3: Conversion to Free Base for Solubilization in Non-Polar Solvents

This is the standard procedure for preparing the compound for reactions in solvents like DCM or THF.

  • Inert Atmosphere : In a dry flask under an inert atmosphere (Nitrogen or Argon), add the (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (1.0 equivalent).

  • Solvent Addition : Add the desired anhydrous non-polar solvent (e.g., DCM) to create a suspension. The exact volume will depend on the final concentration needed for your reaction.

  • Base Addition : While stirring the suspension, slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise via syringe.

  • Stirring and Observation : Stir the mixture at room temperature. You should observe the solid gradually dissolving over 10-30 minutes as the free base is formed. The mixture should become a clear, homogeneous solution.

  • Byproduct Handling : A fine, white precipitate of triethylammonium chloride may form. For many subsequent reactions, this salt does not interfere and can be carried through. If it must be removed, it can be filtered off under an inert atmosphere.

  • Proceed with Reaction : The resulting solution containing the neutral free base is now ready for the next step in your synthetic sequence.

Part 5: Overall Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility issues with (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride.

Comprehensive Solubility Troubleshooting Workflow Start Start: Need to dissolve the compound Q_Solvent What type of solvent is required by the experiment? Start->Q_Solvent Polar_Path Polar Solvent (Water, MeOH, DMF, DMSO) Q_Solvent->Polar_Path Polar NonPolar_Path Non-Polar Solvent (DCM, THF, Toluene) Q_Solvent->NonPolar_Path Non-Polar Try_Direct Attempt direct dissolution (Protocol 1) Polar_Path->Try_Direct Q_Direct_Success Does it dissolve? Try_Direct->Q_Direct_Success Success_Polar Success! Proceed with experiment. Q_Direct_Success->Success_Polar Yes Enhance_Kinetics Enhance dissolution kinetics: 1. Grind solid 2. Sonicate 3. Gentle Warming (Protocol 2) Q_Direct_Success->Enhance_Kinetics No / Too Slow Q_Enhance_Success Does it dissolve now? Enhance_Kinetics->Q_Enhance_Success Q_Enhance_Success->Success_Polar Yes Reevaluate Re-evaluate experiment: - Can a different solvent be used? - Is the compound pure? Q_Enhance_Success->Reevaluate No Convert_FreeBase Convert to Free Base in situ using an organic base (Protocol 3) NonPolar_Path->Convert_FreeBase Success_NonPolar Success! Homogeneous solution of free base is formed. Convert_FreeBase->Success_NonPolar

Caption: A step-by-step decision tree for solubility issues.

References

  • Thota, S. et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride. Source not specified.
  • BenchChem (2025). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. BenchChem Tech Support.
  • Putz, G. et al. (2020).
  • De Haan, D. O. et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia.
  • Kumar, S. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • De Haan, D. O. et al. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.
  • Khadka, P. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • PubChem. (4,5-Dimethyl-imidazol-1-YL)-acetic acid.
  • Sharma, D. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Cook, J. M. et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][9]diazepine-3-carboxylate does not influence bioavailability. PMC.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Belwal, C. K. & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry.
  • ChemicalBook. (2026). 4-IMIDAZOLEACETIC ACID HYDROCHLORIDE. ChemicalBook.
  • de Oliveira, B. G. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Metasci. Safety Data Sheet 4-Imidazoleacetic acid hydrochloride. Metasci.
  • BenchChem. (2025). Strategies to increase the solubility of 1-Nonacosanol in organic solvents. BenchChem Tech Support.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Imidazoleacetic acid hydrochloride. Fisher Scientific.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Selleck Chemicals. Imidazole-4(5)-acetic Acid Hydrochloride. Selleckchem.com.
  • Angene Chemical. (2025). Safety Data Sheet - (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. Angene Chemical.
  • Wang, Y. et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Publishing.
  • Merck Millipore. (n.d.).
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?
  • MedChemExpress. (2025). Imidazol-1-yl-acetic acid-SDS. MedChemExpress.
  • Sigma-Aldrich. (n.d.). 1H-Imidazol-1-ylacetic acid AldrichCPR. Sigma-Aldrich.
  • MedChemExpress. (n.d.). Imidazol-1-yl-acetic acid. MedChemExpress.

Sources

Troubleshooting

Technical Support Center: Preventing Moisture Degradation of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride

Welcome to the Technical Support Center. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a highly functionalized intermediate critical to advanced chemical synthesis[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a highly functionalized intermediate critical to advanced chemical synthesis[1]. While the hydrochloride salt form is specifically engineered to maximize aqueous solubility, it introduces a significant handling vulnerability: severe hygroscopicity.

This guide provides researchers and drug development professionals with field-proven, self-validating strategies to diagnose, prevent, and manage moisture-induced degradation during storage.

I. Troubleshooting & Frequently Asked Questions (FAQs)

Q: My batch of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has turned from a free-flowing powder into a sticky, clumped mass. What exactly happened? A: You are observing deliquescence. The hydrochloride salt form contains a highly electronegative chloride ion that aggressively attracts atmospheric water molecules via hydrogen bonding[2]. Once moisture adsorbs to the crystal surface, it can induce the dissociation of water[3]. This localized micro-environmental shift not only causes physical clumping but can also trigger salt disproportionation—a chemical degradation where the salt reverts to its free base form and gaseous HCl, compromising the stoichiometric integrity of your active pharmaceutical ingredient (API)[3].

Q: Can I simply dry the clumped material in a vacuum oven to restore its original purity? A: No. Thermal drying of a moisture-compromised hydrochloride salt is a flawed and risky recovery strategy. Causality: Heating a hydrated salt can accelerate the hydrolytic degradation of the acetic acid moiety or permanently drive off the HCl counterion, leaving you with an impure mixture of salt and free base[4]. If the material has clumped, its chemical purity must be re-validated via HPLC, and X-Ray Powder Diffraction (XRPD) should be used to check for irreversible crystal form changes[5]. If disproportionation has occurred, a full recrystallization from an anhydrous solvent system is required.

Q: How do I design a storage protocol that complies with regulatory stability testing? A: According to, stability testing must evaluate a drug substance's sensitivity to moisture[6]. For highly hygroscopic materials, storing them in semi-permeable containers is a regulatory risk. You must utilize impermeable containers (e.g., glass vials with PTFE-lined caps or double heat-sealed foil pouches) to completely isolate the compound from ambient humidity. When stored in truly impermeable containers, external humidity conditions become irrelevant, protecting the API across all climatic zones[7].

II. Quantitative Data: Hygroscopicity & Stability Standards

To properly manage this compound, you must classify its moisture uptake behavior. The European Pharmacopoeia (Ph. Eur.) provides a standardized gravimetric method for this classification[8].

Table 1: Ph. Eur. Hygroscopicity Classification (Tested at 25°C / 80% RH for 24h) [8]

ClassificationWeight Gain CriteriaHandling Implication for Imidazole HCl Salts
Non-hygroscopic < 0.2%Standard ambient handling is acceptable.
Slightly hygroscopic 0.2% - 2.0%Limit ambient exposure; store with desiccants.
Moderately hygroscopic 2.0% - 15.0%Glovebox handling required; impermeable packaging.
Very hygroscopic ≥ 15.0%Strict inert atmosphere (Argon); high risk of deliquescence.

Table 2: ICH Q1A(R2) Stability Testing Conditions for Moisture-Sensitive APIs [9]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsEstablish baseline shelf-life.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsEvaluate moderate climatic stress.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsPredict long-term degradation pathways.

III. Visualizing Degradation & Protection Workflows

G API (4,5-Dimethyl-1H-imidazol-1-yl) acetic acid HCl Adsorption Surface Adsorption & Hydrogen Bonding with Cl- API->Adsorption Moisture Atmospheric Moisture (High RH) Moisture->Adsorption Dissociation Water Dissociation & Micro-environmental pH Drop Adsorption->Dissociation Clumping Deliquescence & Clumping Adsorption->Clumping Disproportionation Salt Disproportionation (Free Base Formation) Dissociation->Disproportionation

Mechanism of moisture-induced degradation in imidazole hydrochloride salts.

G Start Receive API Batch Glovebox Transfer to Inert Glovebox (Argon, <5% RH) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Purge Backfill Vials with Argon Aliquoting->Purge Seal Seal with PTFE Caps Purge->Seal Desiccator Store in Desiccator (Secondary Containment) Seal->Desiccator

Optimal handling and storage workflow for hygroscopic active pharmaceutical ingredients.

IV. Standard Operating Procedures (SOPs)

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To empirically determine the Critical Relative Humidity (CRH) at which the salt begins to deliquesce, ensuring data-driven storage limits rather than guesswork[5].

  • Preparation: Calibrate the DVS microbalance. Load 10-20 mg of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride into the sample pan under a dry nitrogen stream (0% RH)[5].

  • Equilibration (Self-Validation Step): Hold the sample at 0% RH and 25°C until the rate of change in mass ( dm/dt ) is less than 0.002% per minute. Causality: This establishes a true dry mass baseline, eliminating false readings caused by pre-existing adsorbed moisture[8].

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements.

  • Data Analysis: Plot the isotherm. A sharp inflection point in weight gain indicates the CRH. If hysteresis (a gap) is observed between the sorption and desorption curves, it indicates bulk hydrate formation or irreversible microstructural changes, rather than simple surface adsorption[4].

Protocol 2: Impermeable Storage & Aliquoting Workflow

Purpose: To prevent moisture ingress during routine laboratory use, strictly aligning with ICH Q1A(R2) impermeable container guidelines.

  • Environment: Transfer the bulk API container immediately into a controlled glovebox purged with high-purity Argon (RH < 5%).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the repeated exposure of the bulk batch to ambient air that occurs during daily laboratory weighing.

  • Backfilling: Purge the headspace of each vial with Argon before capping. Argon is heavier than air and forms a protective, inert blanket over the solid API.

  • Primary Seal: Cap tightly with PTFE-lined closures. Causality: PTFE provides a vastly superior moisture barrier compared to standard polyethylene or rubber septa.

  • Secondary Containment (Self-Validation Step): Wrap the cap junction with Parafilm. Place the vials inside a secondary High-Density Polyethylene (HDPE) container filled with indicating silica gel desiccant. Validation: The indicating silica gel provides a visual check; if it shifts from blue to pink, the secondary containment has been breached and the vials must be re-secured.

V. References

1.[6] Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products - ICH. [Link] 2.[3] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis (Purdue University). [Link] 3. STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS - Helago-SK. [Link] 4.[1] 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride - Chemical Substance Information - NextSDS.[Link] 5.[9] Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC (NIH). [Link] 6.[4] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. [Link] 7.[7] Stability Testing of New Drug Substances and Products - Memmert.[Link] 8.[2] Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts - ResearchGate.[Link] 9.[5] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. [Link] 10.[8] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach - Asia Pharmaceutics. [Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride purity analysis

Welcome to the technical support guide for the chromatographic analysis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, analytical scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing HPLC mobile phase conditions for this specific compound. Our goal is to move beyond generic advice and explain the fundamental principles that govern the separation, enabling you to develop robust and reliable purity methods.

Introduction: The Analytical Challenge

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a zwitterionic molecule at intermediate pH values, containing both a basic imidazole ring and an acidic carboxylic acid group. This dual nature presents a significant challenge in reversed-phase HPLC, often leading to issues like poor peak shape, inadequate retention, and variable results. This guide provides a systematic approach to overcoming these challenges by rationally selecting and optimizing mobile phase conditions.

Section 1: Analyte Physicochemical Profile

Understanding the analyte is the first step in any successful method development. The molecule's properties dictate its behavior on an HPLC column and inform every choice we make regarding the mobile phase.

PropertyValue / StructureSignificance for HPLC Method Development
Chemical Structure Chemical StructureThe structure contains a basic imidazole moiety and an acidic carboxylic acid group, making it zwitterionic over a certain pH range. The basic nitrogen is prone to secondary interactions with silica-based columns.
Molecular Formula C₇H₁₀N₂O₂ · HClThe hydrochloride salt form ensures higher water solubility.
Molecular Weight 190.63 g/mol (HCl salt)A relatively small, polar molecule.
XLogP3 (Free Acid) 0.5[1]Indicates low hydrophobicity, suggesting that achieving sufficient retention on a standard C18 column may be challenging.
Estimated pKa (Acidic) ~3.65 (Carboxylic Acid)[2]The pH of the mobile phase must be controlled to ensure this group is in a consistent protonation state. Working at pH < 2 is ideal to fully protonate it.
Estimated pKa (Basic) ~6.78 (Imidazole Ring)[2]This basic group can interact with residual silanols on the column surface, causing peak tailing.[3][4] The mobile phase pH should be well below this value to keep the imidazole protonated and minimize silanol interactions.

Note: pKa values are estimated based on the similar compound 1H-Imidazole-4(5)-acetic acid and serve as a guide for method development.

Section 2: Frequently Asked Questions (FAQs) for Mobile Phase Optimization

This section addresses the most common questions and issues encountered during the analysis of this compound in a direct Q&A format.

Q1: What are the primary challenges when analyzing this compound with reversed-phase HPLC?

The main difficulties stem from its zwitterionic and polar nature.

  • Peak Tailing: The protonated (positively charged) imidazole ring can interact strongly with negatively charged residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism leads to significant peak tailing.[3][4]

  • Poor Retention: The molecule has low hydrophobicity (LogP of 0.5) and is highly polar, especially in its ionized forms.[1] This can cause it to elute very early, often near the solvent front (void volume), making accurate quantification difficult.[5]

  • pH Sensitivity: Small shifts in mobile phase pH near either of the analyte's pKa values can cause large, unpredictable changes in retention time and peak shape, compromising method robustness.

Q2: How do I select the optimal mobile phase pH?

The selection of pH is the most critical parameter for this analysis. The goal is to choose a pH that ensures the analyte exists in a single, stable ionic state and minimizes undesirable column interactions.

The Rule: Operate at a pH that is at least 2 units away from the analyte's pKa values.

  • Analyte pKa's: ~3.65 (acid) and ~6.78 (base).[2]

  • Optimal pH Zones: This rule suggests a pH < 1.65 or a pH between 5.65 and 4.78 (which is not possible) or a pH > 8.78.

  • Practical Recommendation: A high pH (>8.78) would deprotonate the imidazole, making it neutral, but requires specialized hybrid or polymer-based columns stable at high pH. The most practical and robust approach for standard silica columns is to use a low pH, typically between 2.5 and 3.0 .

    • Why? At pH 2.5, the carboxylic acid (pKa ~3.65) is mostly protonated (neutral), and the imidazole ring (pKa ~6.78) is fully protonated (positive charge). This provides a stable, single ionic form. Crucially, this low pH also protonates the acidic silanol groups (Si-OH) on the column surface, preventing them from interacting with the positively charged analyte and dramatically improving peak shape.[3]

Q3: My peak is tailing severely. What are the causes and how can I fix it?

Peak tailing is almost certainly caused by secondary interactions between the basic imidazole group and acidic silanols on the column.

  • Primary Solution: Adjust Mobile Phase pH: As discussed in Q2, operating at a low pH (e.g., 2.5-3.0) is the most effective way to suppress silanol ionization and eliminate this interaction.[3]

  • Use a High-Quality Column: Modern, high-purity, Type B silica columns that are fully end-capped show significantly lower silanol activity. Using such a column is highly recommended to achieve symmetric peaks for basic compounds.[4]

  • Reduce Sample Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.

  • Check for Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent peak broadening and tailing.

Q4: Which organic modifier should I choose: Acetonitrile or Methanol?

Both are viable options, and the choice can impact selectivity.

  • Acetonitrile (ACN): Generally the first choice. It typically provides sharper peaks, lower column backpressure, and has a lower UV cutoff wavelength than methanol.

  • Methanol (MeOH): Can offer different selectivity for the main peak and its impurities.[6] If you have co-eluting impurities with ACN, switching to MeOH (or using a mix) is a powerful tool to change the separation profile.

Recommendation: Start with an ACN/water mobile phase. If impurity resolution is a challenge, evaluate methanol.

Q5: What buffer should I use to control the pH?

Using a buffer is essential for maintaining a stable pH and ensuring reproducible retention times.[7] The choice depends on the target pH and detection method.

BufferpKa(s)Buffering RangeUV CutoffSuitability
Phosphate 2.15, 7.20, 12.352.1-3.1 , 6.2-8.2~200 nmExcellent for low pH UV methods. Not volatile, so unsuitable for LC-MS.[8]
Formate 3.752.8-4.8~210 nmGood for low-to-mid pH. Volatile and ideal for LC-MS applications .[9]
Acetate 4.763.8-5.8~210 nmNot suitable for the recommended low pH range for this analyte.
Trifluoroacetic Acid (TFA) ~0.5Not a buffer~210 nmOften used at 0.1% as an ion-pairing agent to improve peak shape for basic compounds, but it is not a true buffer and can suppress MS signal.

Recommendation: For a UV-based purity method at pH 2.5-3.0, a 10-25 mM potassium phosphate buffer is the ideal choice.[8]

Section 3: Troubleshooting Workflow - A Visual Guide to Fixing Peak Tailing

When faced with asymmetric peaks, a logical workflow can quickly identify and solve the problem. The following diagram outlines a step-by-step troubleshooting process.

Troubleshooting_Peak_Tailing start Asymmetric Peak Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH 2-3 units below analyte pKa (basic)? (e.g., pH < 4.5) start->check_ph adjust_ph ACTION: Lower mobile phase pH to 2.5-3.0 using a phosphate buffer. check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped Type B silica column? check_ph->check_column Yes resolved Peak Shape Acceptable (Tailing Factor < 1.5) adjust_ph->resolved change_column ACTION: Switch to a column known for good peak shape with bases. check_column->change_column No check_overload Is peak shape improving at lower concentrations? check_column->check_overload Yes change_column->resolved reduce_conc ACTION: Reduce injection volume or dilute the sample. check_overload->reduce_conc Yes check_system Is the issue column-specific? (Test with a standard compound) check_overload->check_system No reduce_conc->resolved system_maint ACTION: Check for extra-column volume (tubing, connections). Clean/replace frits. check_system->system_maint No (System Issue) check_system->resolved Yes (Column Issue Resolved) system_maint->resolved

Caption: A troubleshooting flowchart for diagnosing and resolving HPLC peak tailing.

Section 4: Standard Operating Protocols

Adherence to standardized protocols is crucial for method reproducibility and regulatory compliance.

Protocol 1: Preparation of 1L of 25 mM Potassium Phosphate Mobile Phase Buffer (pH 2.5)

This protocol describes the preparation of the aqueous component of your mobile phase.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), 85%, HPLC Grade

  • HPLC Grade Water

  • Calibrated pH meter

  • 0.22 or 0.45 µm membrane filter

Procedure:

  • Weigh Buffer Salt: Accurately weigh 3.40 g of KH₂PO₄ (MW = 136.09 g/mol ) and transfer it to a 1L volumetric flask or glass beaker.

  • Dissolve: Add approximately 900 mL of HPLC grade water and stir until the salt is completely dissolved.

  • Adjust pH: Place the solution on a stir plate with a calibrated pH probe immersed. Slowly add 85% phosphoric acid dropwise until the pH meter reads a stable 2.50 ± 0.05.

  • Bring to Volume: If using a volumetric flask, carefully add water to the 1L mark. If using a beaker, transfer the solution to a 1L graduated cylinder and bring to final volume. Mix thoroughly.

  • Filter: Filter the entire buffer solution through a 0.22 or 0.45 µm membrane filter to remove particulates and degas the solution.

  • Label: Label the bottle clearly with the contents, concentration, pH, preparation date, and your initials. This aqueous buffer is now ready to be mixed with your organic modifier (e.g., Acetonitrile).

Protocol 2: System Suitability Testing (SST)

Before running any sample sequence, you must verify that your chromatographic system is performing acceptably. These tests are based on the principles outlined in USP <621> and ICH Q2(R1).[10][11][12]

Procedure:

  • Equilibrate System: Pump the final mobile phase composition through the entire HPLC system (including the column) until a stable baseline is achieved (typically 30-60 minutes).

  • Perform Injections: Make at least five replicate injections of a standard solution of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride at a known concentration.

  • Evaluate Parameters: Calculate the following parameters from the replicate injections. The acceptance criteria below are typical starting points but should be defined in your specific method validation plan.[11][13]

SST ParameterPurposeTypical Acceptance Criteria
Retention Time (RT) Precision Ensures system stability and reproducibility.RSD ≤ 1.0%
Peak Area Precision Ensures injection and detection precision.RSD ≤ 1.0%
Tailing Factor (Asymmetry) Measures peak shape. Critical for this analyte.T ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Ensures separation between the main peak and the closest eluting impurity.Rs ≥ 2.0

Action: If any SST parameter fails, the system is not suitable for analysis. Do not proceed with sample analysis until the issue is identified and resolved using the troubleshooting guides.

Section 5: References
  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Synthetic Communications, 48(5), 483-489. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. [Link]

  • PubChem. (n.d.). (4,5-Dimethyl-imidazol-1-YL)-acetic acid. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Pawłowski, W., & Zajączkowska, R. (2007). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 64(3), 207-211.

  • NextSDS. (n.d.). 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]

  • Matysová, L., & Šolínová, V. (2013). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-152.

  • U.S. Pharmacopeial Convention. (2011). <621> CHROMATOGRAPHY. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 1-6.

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • FooDB. (2010). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). [Link]

  • Chrom-Art. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Health Canada. (2015). Validation of Analytical Procedures: Text and Methodology ICH Topic Q2(R1). [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with organic impurities in batches of (4,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with organic impurities in batches of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Zoledronic acid, its purity is paramount.[1][2] This document offers troubleshooting advice and detailed protocols to help you achieve the required purity standards for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, and why is its purity critical?

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[3][4] Its most notable application is as a key intermediate for Zoledronic acid, a third-generation bisphosphonate used to treat bone diseases.[1] The purity of any API intermediate is critical because impurities, even in trace amounts, can carry through the synthetic pathway, potentially affecting the final product's safety, stability, and efficacy.[5] Regulatory agencies require that any impurity above 0.05% be identified, quantified, and reported.

Q2: What are the most common organic impurities found in this compound?

Organic impurities in (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride batches typically originate from three main sources:

  • Starting Materials and Intermediates: Unreacted precursors from the N-alkylation of the imidazole ring, such as 4,5-dimethylimidazole and haloacetic acid esters (e.g., tert-butyl chloroacetate), are common.[3][4]

  • By-products of the Synthesis: Side reactions can lead to the formation of isomeric products or other related substances.[6] For instance, incomplete hydrolysis of an ester intermediate would leave it as a significant impurity.[1]

  • Degradation Products: The compound may degrade over time or under improper storage conditions, leading to new impurities.

  • Residual Solvents: Solvents used during the reaction or purification, such as dichloromethane, ethyl acetate, or isopropanol, may remain in the final product.[1][3]

Q3: What are the primary laboratory-scale methods for purifying this compound?

The most effective purification strategies leverage the physicochemical properties of the target compound and its impurities. For (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, the following methods are most applicable:

  • Recrystallization: This is the most powerful technique for purifying solid organic compounds.[7] It relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[8]

  • Activated Carbon Treatment: This method is exceptionally effective for removing colored organic impurities and other high-molecular-weight contaminants through adsorption.[9][10][11] It is often integrated into the recrystallization process.

  • Column Chromatography: While more resource-intensive, silica gel column chromatography can be used for difficult separations where recrystallization is ineffective.[12]

Q4: How can I assess the purity of my sample before and after purification?

A combination of analytical techniques should be used to get a complete purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the main component and detecting the presence of related substance impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect impurities, including residual solvents.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most common and effective purification techniques.

Workflow for Impurity Removal

The following diagram outlines the general workflow for purifying a typical batch of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride.

G cluster_start Initial Assessment cluster_purification Purification cluster_analysis Final Analysis cluster_end Outcome Start Crude Batch of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HCl Assess Assess Purity (HPLC, NMR, Appearance) Start->Assess Recrystallize Protocol 1: Recrystallization Assess->Recrystallize Impurities > 1% Carbon Protocol 2: Activated Carbon Treatment (if colored) Recrystallize->Carbon Color Present Collect Collect Crystals (Vacuum Filtration) Recrystallize->Collect Carbon->Collect Dry Dry Product Collect->Dry FinalAssess Final Purity Assessment (HPLC, NMR, Melting Point) Dry->FinalAssess Pass Purity Meets Specification FinalAssess->Pass Success Fail Purity Below Specification FinalAssess->Fail Repeat Purification or Troubleshoot

Caption: General workflow for purification and analysis.

Protocol 1: Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[14] An ideal solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. (See Table 1 for guidance). The goal is to find a solvent that dissolves the compound when hot but not when cold.[15]

  • Dissolution: Place the crude (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent in small portions while swirling until the solid is completely dissolved.[16] Using excess solvent will reduce your final yield.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[17] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[16]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains soluble impurities.[15]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should then be re-assessed.

Solvent SystemPolarityBoiling Point (°C)Comments
Isopropanol/WaterPolar ProticVariableA good starting point. Dissolve in minimal hot isopropanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool.
Ethanol/WaterPolar ProticVariableSimilar to isopropanol/water, often effective for polar hydrochloride salts.[17]
MethanolPolar Protic65 °CHigh solubility may lead to lower recovery but can be effective.
AcetonitrilePolar Aprotic82 °CA potential alternative if alcohol-based systems fail.
Table 1: Potential Solvent Systems for Recrystallization.
Protocol 2: Activated Carbon Treatment for Decolorization

If your product is off-white, yellow, or brown, it likely contains colored organic impurities. Activated carbon has a highly porous structure with a large surface area, making it excellent at adsorbing these types of impurities.[10][11] This protocol is integrated into the recrystallization process.

Step-by-Step Methodology:

  • Dissolution: Following Step 2 of the Recrystallization protocol, dissolve the crude compound in the minimum amount of hot solvent.

  • Add Carbon: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Causality: Adding carbon to a boiling solution can cause it to boil over violently. Removing it from the heat prevents this. The high surface area of the carbon adsorbs large, flat, conjugated molecules (often the source of color) from the solution.[18]

  • Heating: Gently swirl and heat the mixture at just below the boiling point for 5-10 minutes to ensure complete adsorption.

  • Hot Filtration: This is a critical step. The fine carbon particles must be removed from the hot solution using fluted filter paper in a gravity filtration setup.

    • Expert Insight: Using vacuum filtration here will cool the solution too rapidly, causing the desired product to crystallize along with the carbon on the filter paper, leading to significant product loss.

  • Proceed to Crystallization: The resulting clear, colorless filtrate is then allowed to cool as described in Step 4 of the Recrystallization protocol.

Troubleshooting Guide

Q5: My compound is discolored (yellowish/brown). How do I fix this?

Answer: This is a classic sign of high-molecular-weight, conjugated organic impurities. The most effective solution is an activated carbon treatment during recrystallization, as described in Protocol 2 .[5][11] The carbon will adsorb the color bodies, which are then removed via hot filtration, yielding a colorless solution from which pure, white crystals can be obtained.[9]

Q6: I performed a recrystallization, but the purity (by HPLC) barely improved. What went wrong?

Answer: This issue can arise from several factors:

  • Incorrect Solvent Choice: The impurities may have very similar solubility profiles to your compound in the chosen solvent. Experiment with different solvent systems from Table 1. A solvent pair (e.g., isopropanol/water) often provides better selectivity.[8]

  • Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice. Ensure the solution cools slowly and without disturbance to room temperature before moving it to an ice bath.[17]

  • Insufficient Washing: The mother liquor, which contains a high concentration of impurities, may not have been fully removed. Ensure you wash the crystals with a small amount of ice-cold solvent after filtration.

If a second recrystallization with a different solvent system does not suffice, you may need to consider column chromatography for a more effective separation.

Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[15] Instead of crystallizing, the compound separates as a liquid.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by using too little solvent.

  • Solution: Re-heat the mixture to dissolve the oil. Add more hot solvent (typically 10-20% more volume) to decrease the saturation temperature. Then, allow it to cool slowly again. Seeding the solution with a pure crystal can also encourage proper crystal formation.[16]

Q8: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?

Answer: A supersaturated solution may need a nucleation point to begin crystallization. Try one of these techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[16]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for other molecules to crystallize onto.[16]

  • Reduce Volume: If too much solvent was added, you can gently heat the solution to boil off some of the solvent, re-saturate the solution, and attempt cooling again.

Troubleshooting Decision Tree

G cluster_problems Problem Identification cluster_solutions Solutions Start Recrystallization Issue Occurs NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowPurity Purity Not Improved Start->LowPurity Discolored Product is Discolored Start->Discolored Induce Induce Crystallization: - Scratch with glass rod - Add seed crystal - Reduce solvent volume NoCrystals->Induce Solution Solvent Adjust Solvent: - Add more hot solvent - Choose a lower-boiling solvent OilingOut->Solvent Solution ReRun Re-purify: - Use a different solvent system - Ensure slow cooling - Wash crystals properly LowPurity->ReRun Solution Carbon Use Activated Carbon: - Perform Protocol 2 Discolored->Carbon Solution

Caption: Decision tree for common recrystallization problems.

References

  • Pharmaceutical Grade Carbon | Activated Carbon by Haycarb. (n.d.). Haycarb. Retrieved March 17, 2026, from [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Journal of Chemical and Pharmaceutical Sciences, 11(2), 483-486.
  • Activated Carbon for Pharmaceutical Purification. (2024, April 11). PuroCarbon S.L. Retrieved March 17, 2026, from [Link]

  • Pulla Reddy, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 1-8.
  • Activated Carbon for Pharmaceutical Industry. (2025, December 18). TingyuanCarbon. Retrieved March 17, 2026, from [Link]

  • Pulla Reddy, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Specialised Activated Carbon Solutions for Pharma Industry. (2024, October 30). Chemviron. Retrieved March 17, 2026, from [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023, September 4). Chiemivall. Retrieved March 17, 2026, from [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. R Discovery. Retrieved March 17, 2026, from [Link]

  • Recrystallization | Organic Chemistry I Lab. (n.d.). University of Richmond Blogs. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 17, 2026, from [Link]

  • Pulla Reddy, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Laboratory of Organic chemistry. (n.d.). University of Technology, Iraq. Retrieved March 17, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri–St. Louis. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved March 17, 2026, from [Link]

  • Imidazole Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 17, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved March 17, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved March 17, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved March 17, 2026, from [Link]

  • Process for the preparation of imidazoleacetic-acid derivatives. (1986). Google Patents.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2).
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.). International Science Community Association. Retrieved March 17, 2026, from [Link]

  • Vichier-Guerre, S., et al. (2014). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Addressing hygroscopicity in (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride handling and weighing

Welcome to the Advanced Technical Support Center. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a critical, yet highly moisture-sensitive pharmaceutical intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a critical, yet highly moisture-sensitive pharmaceutical intermediate. Due to its aggressive hygroscopicity, improper handling routinely leads to deliquescence, stoichiometric errors in downstream synthesis, and batch failures.

This guide is engineered for drug development professionals. It moves beyond basic instructions to explain the causality behind moisture uptake, providing you with self-validating protocols and mechanistic troubleshooting strategies.

Part 1: The Mechanistic Causality of Hygroscopicity

Why is this specific compound so prone to water absorption? The causality lies in its ionic lattice. The basic imidazole nitrogen is protonated by hydrochloric acid, creating a highly polar molecule paired with a chloride counterion. Chloride ions act as potent hydrogen-bond acceptors for atmospheric water molecules, making hydrochloride salts of basic drugs notoriously hygroscopic[1].

When exposed to ambient humidity, the material undergoes rapid surface adsorption. If the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), capillary condensation occurs within the powder bed. This eventually leads to deliquescence—a state where the solid absorbs so much moisture it dissolves in its own hydration shell [2].

MoistureMechanism N1 Ambient Humidity (H2O Vapor) N2 Surface Adsorption (H-bonding to Cl-) N1->N2 N3 Capillary Condensation (Pore Filling) N2->N3 N4 Crystal Hydrate (Lattice Expansion) N3->N4 N5 Deliquescence (Solid Dissolution) N4->N5

Fig 1: Mechanistic pathway of moisture uptake in hygroscopic hydrochloride salts.

Part 2: Quantitative Classification of Moisture Uptake

To implement proper engineering controls, we must quantify the risk. Based on Dynamic Vapor Sorption (DVS) analysis standards set by the European Pharmacopoeia (Ph. Eur.), hygroscopic raw materials are classified by their weight gain at 80% RH [3].

Hygroscopicity Class (Ph. Eur.)Weight Increase (% w/w)Physical State Impact on Imidazole HCl SaltsRequired Handling Environment
Non-hygroscopic < 0.2%Free-flowing powderAmbient Laboratory
Slightly hygroscopic 0.2% - 2.0%Minor clumping, surface adsorptionDesiccator Storage
Hygroscopic 2.0% - 15.0%Severe clumping, capillary condensationGlovebox / Dry Box (<20% RH)
Very hygroscopic > 15.0%Phase transition to liquid (Deliquescence)Strict Inert Atmosphere (Ar/N2)

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically falls into the Hygroscopic to Very Hygroscopic category depending on the specific polymorphic form and ambient temperature.

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your downstream reactions, weighing must not be an isolated event; it must be a self-validating system . This protocol embeds a moisture-check feedback loop to verify that the mass weighed corresponds to the active compound, not absorbed water.

Step 1: Thermal Equilibration (Causality: Condensation Prevention)

  • Action: Remove the sealed bulk container from cold storage (4°C) and let it sit at room temperature for at least 2 hours before opening.

  • Causality: Opening a cold container in a warm room causes immediate condensation of atmospheric moisture onto the cold powder bed, instantly ruining the batch.

Step 2: Environmental Control (Causality: Kinetic Isolation)

  • Action: Transfer the sealed, equilibrated container into a controlled glovebox or dry box maintained at < 20% RH.

  • Causality: You must keep the environment below the compound's Critical Relative Humidity (CRH) to kinetically prevent surface adsorption during the exposure window.

Step 3: Rapid Transfer & Anti-Static Handling (Causality: Mass Accuracy)

  • Action: Use non-metallic spatulas (e.g., PTFE or ceramic) to transfer the powder into a pre-tared, sealable vial. Cap immediately.

  • Causality: Low-humidity environments exacerbate static electricity. Metallic spatulas transfer charge to the powder, causing "fly-away" and severe weighing inaccuracies [4].

Step 4: Karl Fischer Validation (Causality: Stoichiometric Verification)

  • Action: Take a 10-20 mg aliquot of the freshly weighed batch and perform a Karl Fischer (KF) titration.

  • Validation Loop: If the moisture content is < 2.0% w/w, proceed to synthesis. If > 2.0%, the batch must be diverted to the vacuum drying protocol.

WeighingWorkflow Start Cold Storage (Sealed Container) Equilibrate Thermal Equilibration (Warm to 25°C before opening) Start->Equilibrate Env Transfer to Dry Box (RH < 20%) Equilibrate->Env Weigh Rapid Weighing (Pre-tared vial) Env->Weigh Check Karl Fischer Titration (Moisture Validation) Weigh->Check Decision Moisture < 2.0%? Check->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Dry Vacuum Drying Protocol (40°C, < 10 mbar) Decision->Dry No Dry->Check Re-test

Fig 2: Self-validating weighing workflow for moisture-sensitive API intermediates.

Part 4: Troubleshooting Guides & FAQs

Q1: My sample has clumped into a sticky, gel-like resin. Is it degraded, and can I salvage it? A1:

  • Causality: The compound has exceeded its CRH and undergone deliquescence—a phase transition where the solid absorbs enough moisture to dissolve in its own hydration shell[2]. While the covalent structure of the imidazole acetic acid core is likely intact, the physical form is compromised.

  • Solution: You can salvage the material via vacuum drying. Transfer the gel to a vacuum oven at 40°C under <10 mbar pressure for 24-48 hours. Critical Warning: Because it is a hydrochloride salt, avoid excessive heating. Temperatures approaching 110–120°C will drive off HCl gas, altering the stoichiometry and converting the salt back into its free base form[2].

Q2: When performing Karl Fischer (KF) titration on this hydrochloride salt, the reaction is extremely slow and the endpoint drifts. Why? A2:

  • Causality: The KF reaction is heavily pH-dependent and operates optimally between pH 5 and 7. Dissolving an imidazole hydrochloride salt releases HCl into the methanolic working medium, dropping the pH and kinetically stalling the iodine reduction.

  • Solution: You must buffer your KF solvent. Ironically, adding dry imidazole base to the titration vessel is the standard industry method to neutralize the acid and restore rapid titration kinetics [5]. Use a commercially available buffered KF solvent designed for acidic samples.

Q3: I am experiencing severe static "fly-away" when weighing the dried powder inside the glovebox. How do I mitigate this? A3:

  • Causality: The extremely low moisture environment (<10% RH) required to prevent hygroscopicity simultaneously prevents the dissipation of electrostatic charges.

  • Solution: Introduce an anti-static ionizer fan inside the enclosure. Furthermore, handle the powder exclusively with washed chamois leather gloves or non-metallic tweezers, as mandated by pharmaceutical weighing guidelines[4].

Part 5: References
  • Measurement Good Practice Guide No. 70: Weighing in the Pharmaceutical Industry. National Physical Laboratory (NPL). Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed Central (PMC). Available at:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis / Pharma Excipients. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride functionalization

Welcome to the Technical Support Center for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride functionalization. As a versatile building block in medicinal chemistry and drug development, this compound presents un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride functionalization.

As a versatile building block in medicinal chemistry and drug development, this compound presents unique synthetic challenges. The presence of the hydrochloride (HCl) salt, the nucleophilic N3 nitrogen on the imidazole ring, and the specific dynamics of carboxylic acid activation often lead to unwanted side reactions if protocols are not rigorously optimized.

This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield functionalization.

Part 1: Troubleshooting Guide & FAQs

Q1: During amide coupling with EDC, my LC-MS shows a major byproduct with a mass shift of +155 Da relative to my target. What is happening and how do I prevent it? A1: You are observing the formation of an N-acylurea byproduct .

  • Causality: Carbodiimides like EDC and DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the incoming amine is sterically hindered or weakly nucleophilic, this intermediate undergoes an irreversible, intramolecular O-to-N acyl migration[1]. This dead-end pathway consumes your starting material and generates a byproduct that is notoriously difficult to separate.

  • Solution: You must intercept the O-acylisourea before it can rearrange. Add 1.2 equivalents of a nucleophilic additive like HOBt (1-hydroxybenzotriazole) or OxymaPure. These additives rapidly attack the O-acylisourea to form a stable "active ester" (e.g., an OBt ester) that smoothly reacts with your amine without rearranging[1].

Q2: I switched to HATU to improve coupling efficiency, but now my primary amine partner is being consumed to form a +98 Da adduct. Why? A2: This is a classic guanidinylation (or uronium) side reaction [2][3].

  • Causality: Uronium/aminium coupling reagents like HATU and HBTU are highly electrophilic. If the amine is added to the reaction mixture before the carboxylic acid is fully activated, the free amine will directly attack the HATU reagent. This forms a stable tetramethylguanidinium adduct on your amine, permanently capping it and halting the coupling process[3].

  • Solution: Always perform a pre-activation step . Mix the (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, HATU, and base in your solvent for 2–3 minutes before adding the amine partner.

Q3: How does the hydrochloride (HCl) salt of the starting material alter my reaction stoichiometry? A3: The HCl salt directly neutralizes the tertiary amine base (e.g., DIPEA or NMM) required to drive the coupling mechanism.

  • Causality: Amide coupling requires the carboxylic acid to be deprotonated to attack the coupling reagent. If you only use 1.0 equivalent of base, it will be entirely consumed neutralizing the HCl salt, leaving the reaction mixture too acidic for activation[4][5]. Conversely, using a massive excess of base (>3.0 eq) can lead to base-catalyzed side reactions, such as the epimerization of chiral centers on your amine partner.

  • Solution: You must mathematically account for the salt. Use 1.0 eq of base specifically to neutralize the HCl , plus an additional 1.0–1.2 eq of base to facilitate the coupling .

Q4: Does the N3 nitrogen on the imidazole ring interfere with electrophiles during downstream functionalization? A4: Yes. Although the methyl group at the C4 position provides some steric shielding, the N3 nitrogen retains significant nucleophilic character.

  • Causality: Imidazoles are well-documented nucleophilic catalysts. In the presence of over-activated acylating agents or strong alkyl halides, the N3 nitrogen can undergo quaternization or facilitate unwanted acyl transfer reactions[6][7].

  • Solution: Avoid using highly reactive symmetric anhydrides or acyl chlorides without strict temperature control (0 °C). Stick to controlled active esters (like OBt or OAt) which are less prone to off-target N3 acylation.

Part 2: Visualizations of Reaction Pathways

Below are logical diagrams illustrating the mechanistic pathways and stoichiometric relationships critical to minimizing side reactions.

G Start (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid + Carbodiimide (EDC) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Start->O_Acyl Activation HOBt Addition of HOBt (Nucleophilic Intercept) O_Acyl->HOBt Fast Interception Amide Desired Amide Product O_Acyl->Amide + Amine (Slow) NAcyl N-Acylurea Byproduct (Irreversible Dead-End) O_Acyl->NAcyl Intramolecular O-to-N Shift ActiveEster OBt Active Ester (Stable Intermediate) HOBt->ActiveEster ActiveEster->Amide + Amine

Workflow of carbodiimide activation, highlighting the N-acylurea side reaction and HOBt interception.

G Salt Substrate HCl Salt (Requires Neutralization) Base Add Tertiary Base (DIPEA) Salt->Base Under < 1.0 eq Base (Sub-stoichiometric) Base->Under Opt 2.0 - 2.2 eq Base (Optimal Neutralization + Coupling) Base->Opt Over > 3.0 eq Base (Excessive) Base->Over Fail Incomplete Activation Sluggish Coupling Under->Fail Success Efficient Amide Bond Formation Opt->Success Side Base-Catalyzed Epimerization & Degradation Over->Side

Logical relationship between base stoichiometry and reaction outcomes for hydrochloride salts.

Part 3: Quantitative Data on Base Stoichiometry

The following table summarizes the impact of N,N-Diisopropylethylamine (DIPEA) stoichiometry on the coupling efficiency of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (1.0 eq) with a standard primary amine (1.1 eq) using HATU (1.1 eq) in DMF.

DIPEA EquivalentsReaction pH (Apparent)Target Amide Yield (%)Guanidinylation Byproduct (%)Unreacted Acid (%)
1.0 eq~5.0< 10%0%> 85%
1.5 eq~6.545%5%40%
2.2 eq ~8.0 > 95% < 1% < 2%
4.0 eq> 9.580%15%< 1%

Note: Yields are based on LC-MS UV integration at 254 nm. Notice that 2.2 eq of base provides the optimal apparent pH for activation without promoting side reactions.

Part 4: Self-Validating Experimental Protocol

Optimized EDC/HOBt Amide Coupling Methodology This protocol utilizes EDC·HCl to avoid the insoluble urea byproducts of DCC, and incorporates HOBt to suppress N-acylurea formation[8]. It includes internal validation steps to ensure the HCl salt is properly managed.

Materials:

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (1.0 eq)

  • Amine partner (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1 M)

Step-by-Step Procedure:

  • Solvation & Neutralization: Suspend (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add DIPEA (1.0 eq) dropwise while stirring at room temperature.

    • Validation Check: The suspension should clarify as the HCl salt is neutralized and the free base carboxylate is formed.

  • Additive Introduction: Add HOBt hydrate (1.2 eq) to the mixture. Stir for 5 minutes.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in three portions over 10 minutes to prevent thermal runaway.

  • Amine Addition: Dissolve the amine partner (1.1 eq) in a minimum volume of DCM. Add the remaining DIPEA (1.2 eq) to this amine solution. Slowly add this mixture dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Check: Spot the reaction mixture on wet pH paper. The apparent pH should be ~8. If it is acidic, add DIPEA in 0.1 eq increments.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), water, and brine. The water-soluble EDC urea byproduct will partition into the aqueous layer[8]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PubMed Central (PMC). Available at:[Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central (PMC). Available at:[Link]

  • Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts. ACS Publications. Available at:[Link]

  • Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. Semantic Scholar. Available at:[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Performance of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride and Imidazole-4-acetic acid

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Imidazole derivatives are a cornerstone of cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Imidazole derivatives are a cornerstone of catalysis, prized for their ability to function as nucleophilic and general base catalysts in a variety of transformations, most notably in acyl transfer reactions. This guide provides an in-depth comparison of a substituted imidazole, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, against the widely recognized standard, imidazole-4-acetic acid.

This document moves beyond a simple cataloging of properties. It delves into the fundamental principles governing the catalytic efficacy of these molecules, exploring how subtle structural modifications—specifically, the addition of two methyl groups to the imidazole core—can profoundly influence electronic and steric characteristics. We will dissect these differences to predict their impact on catalytic performance and provide a robust experimental framework for researchers to validate these principles in their own laboratories.

Molecular Profile and Structural Rationale

At the heart of this comparison lie the distinct structural features of the two molecules. The standard, imidazole-4-acetic acid , provides a baseline for nucleophilic catalysis driven by the imidazole ring. In contrast, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride introduces two key modifications: methyl groups at the 4 and 5 positions and the acetic acid moiety at the N-1 position, as opposed to the C-4 position.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} Caption: Structures of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid and Imidazole-4-acetic acid.

These structural differences give rise to distinct electronic and steric profiles, which are critical to their function as catalysts.

Electronic Effects: Basicity and Nucleophilicity

The catalytic activity of an imidazole is heavily dependent on the nucleophilicity of the non-protonated nitrogen atom. The introduction of two methyl groups at the C4 and C5 positions in (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid has a significant electronic impact. Methyl groups are electron-donating through an inductive effect, which increases the electron density on the imidazole ring. This, in turn, enhances the basicity and nucleophilicity of the N-3 nitrogen.[1][2][3]

A higher pKa of the conjugate acid is indicative of a more basic and, consequently, a more nucleophilic imidazole. This enhanced nucleophilicity is expected to accelerate the initial step of nucleophilic catalysis, such as the attack on an electrophilic carbonyl carbon in ester hydrolysis.

Steric Effects: Accessibility of the Catalytic Site

While the electronic effects of the methyl groups are favorable for catalysis, they also introduce steric hindrance around the imidazole ring. This steric bulk can impede the approach of a substrate to the nucleophilic nitrogen, potentially slowing down the catalytic rate. The overall effect on catalytic efficiency will, therefore, be a balance between the enhanced nucleophilicity and the increased steric hindrance. The magnitude of this steric effect will be highly dependent on the size and structure of the substrate.

Physicochemical Properties
Property(4,5-Dimethyl-1H-imidazol-1-yl)acetic acidImidazole-4-acetic acidRationale for Catalytic Impact
Parent Heterocycle pKa ~7.9 (for 4,5-Dimethyl-1H-imidazole)~7.1 (for Imidazole)[1]A higher pKa indicates greater basicity and nucleophilicity of the catalytically active nitrogen, suggesting a potentially faster initial catalytic step.
Steric Hindrance Increased due to two methyl groupsMinimalMethyl groups may hinder substrate access to the catalytic nitrogen, potentially decreasing the reaction rate, especially with bulky substrates.
Solubility Hydrochloride salt form enhances water solubility.Good water solubility.[4]Ensures catalyst availability in aqueous or protic media commonly used for reactions like hydrolysis.

Catalytic Mechanism: A Focus on Ester Hydrolysis

Imidazole and its derivatives are classic examples of nucleophilic catalysts for acyl transfer reactions, such as the hydrolysis of esters.[4][5] The generally accepted mechanism involves two main stages:

  • Acylation: The neutral imidazole nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol and form a high-energy N-acylimidazolium intermediate. This step is often rate-determining.

  • Hydrolysis: The N-acylimidazolium intermediate is highly reactive towards water. A water molecule attacks the carbonyl carbon of this intermediate, and following the collapse of the resulting tetrahedral intermediate, the carboxylic acid product is released, and the imidazole catalyst is regenerated.

dot graph "Catalytic_Cycle" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Generalized catalytic cycle for imidazole-catalyzed ester hydrolysis.

Based on this mechanism, the enhanced nucleophilicity of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid is predicted to accelerate the initial acylation step, potentially leading to a higher overall reaction rate compared to imidazole-4-acetic acid, provided that steric hindrance does not become the dominant factor.

Experimental Protocol: Comparative Analysis of Ester Hydrolysis

To provide a quantitative comparison of the catalytic performance, the following experimental protocol is designed as a self-validating system. The hydrolysis of p-nitrophenyl acetate (PNPA) is chosen as a model reaction due to the ease of monitoring the progress of the reaction spectrophotometrically by measuring the formation of the p-nitrophenolate ion at 400 nm.

Materials and Reagents
  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

  • Imidazole-4-acetic acid

  • p-Nitrophenyl acetate (PNPA)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (ACN), spectroscopic grade

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Solution Preparation
  • Buffer Solution: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

  • Catalyst Stock Solutions: Prepare 10 mM stock solutions of both (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride and imidazole-4-acetic acid in the phosphate buffer.

  • Substrate Stock Solution: Prepare a 20 mM stock solution of PNPA in acetonitrile.

Kinetic Measurement Workflow

The following workflow should be followed for each catalyst and a control reaction (without a catalyst).

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the kinetic analysis of PNPA hydrolysis.

Detailed Steps:

  • Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the cuvette holder to 25°C.

  • In a 1 mL cuvette, add 950 µL of the 0.1 M phosphate buffer (pH 7.0).

  • Add 50 µL of the 10 mM catalyst stock solution to achieve a final catalyst concentration of 0.5 mM. For the control, add 50 µL of buffer instead.

  • Place the cuvette in the holder and allow it to equilibrate for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 20 mM PNPA stock solution (final concentration 0.2 mM) and mix quickly.

  • Immediately start recording the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Perform each experiment in triplicate to ensure reproducibility.

Data Analysis
  • Plot the absorbance at 400 nm against time (in seconds) for each run.

  • Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve. Use the Beer-Lambert law (A = εbc) to convert the rate from Abs/s to M/s, using the molar extinction coefficient (ε) of the p-nitrophenolate ion at pH 7.0.

  • Calculate the pseudo-first-order rate constant (k_obs) for each reaction.

  • The second-order rate constant (k_cat), which reflects the intrinsic catalytic efficiency, can be determined by dividing the background-corrected observed rate by the catalyst concentration.

Predicted Outcomes and Comparative Performance

Based on the established principles of physical organic chemistry, we can predict the likely outcomes of the comparative experiment.

Performance MetricPredicted Outcome: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid vs. Imidazole-4-acetic acidJustification
Initial Reaction Rate (V₀) HigherThe electron-donating methyl groups increase the nucleophilicity of the catalytic nitrogen, leading to a faster rate-determining acylation step.
Catalytic Efficiency (k_cat) Potentially HigherA higher k_cat would reflect the enhanced intrinsic reactivity of the dimethylated imidazole. However, this could be tempered by steric effects.
Substrate Specificity May show lower rates with bulkier substratesThe steric hindrance from the methyl groups could become a significant limiting factor when using substrates larger than PNPA.

Concluding Remarks for the Practicing Scientist

The choice between (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid and imidazole-4-acetic acid as a catalyst is not straightforward and depends on the specific application.

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid is predicted to be a more potent nucleophilic catalyst for small, unhindered substrates due to the electronic enhancement from its methyl groups. It represents a rational choice when a higher reaction rate is desired and steric interactions are not a concern.

  • Imidazole-4-acetic acid remains the reliable standard, offering a balance of reactivity and accessibility. It is likely to be more effective for a broader range of substrates, particularly those with significant steric bulk where the approach to the catalytic site is a critical factor.

This guide provides the theoretical foundation and a practical experimental design for researchers to make an informed, data-driven decision. By understanding the interplay of electronic and steric effects, and by employing the outlined protocol, scientists can effectively evaluate and select the optimal imidazole-based catalyst to advance their research and development objectives.

References

  • Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2319-2320.
  • Bruice, T. C., & Schmir, G. L. (1959). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society, 81(18), 4552–4557.
  • FooDB. (2010). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). Retrieved from [Link]

  • García, M. A., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • MDPI. (2022). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • Silva, A. M. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7298.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 265-274.
  • YouTube. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chelating Efficacy of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

For researchers and professionals in drug development, the selection of a chelating agent is a critical decision, influencing everything from the stability of a formulation to the efficacy of a therapeutic strategy for m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of a chelating agent is a critical decision, influencing everything from the stability of a formulation to the efficacy of a therapeutic strategy for metal detoxification.[1][2] While established agents like EDTA and Deferoxamine are well-characterized mainstays, the exploration of novel chelators with unique selectivity profiles and potentially improved toxicological properties is a frontier of significant interest. This guide provides an in-depth comparative analysis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, a compound of interest due to its imidazole scaffold, against industry-standard chelating agents.

The core challenge in evaluating this specific molecule is the scarcity of published performance data. Therefore, this guide is structured not as a simple data sheet, but as a comprehensive framework for evaluation. We will first ground our understanding in the principles of chelation, then analyze the structural attributes of our target compound to predict its potential efficacy, and finally, present a direct comparison with benchmark agents. Crucially, we will provide robust, detailed experimental protocols to empower researchers to generate the necessary data for a definitive assessment.

The Principle of Chelation: A Molecular Perspective

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion.[3][4] The resulting structure, a "chelate," sequesters the metal ion, effectively inactivating its ability to participate in other reactions.[5] This is paramount in contexts like heavy metal poisoning, where chelating agents bind to toxic metal ions, forming stable, water-soluble complexes that can be excreted from the body.[6][7][8]

The efficacy of a chelating agent is primarily governed by two factors:

  • Denticity: The number of donor atoms in a single ligand that bind to the central metal ion. Higher denticity generally leads to more stable complexes due to the chelate effect.

  • Stability Constant (K): A quantitative measure of the affinity between the chelating agent and a metal ion. Higher log K values indicate stronger binding.[1]

Caption: The chelation process sequesters a reactive metal ion into a stable complex.

Structural Analysis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid is an imidazole derivative.[9] The imidazole ring is a common motif in biological systems (e.g., the amino acid histidine) and is known to coordinate with various metal ions.[10][11] The chelating potential of this molecule arises from two key features:

  • The Imidazole Ring: The nitrogen atoms of the imidazole ring can act as Lewis bases, donating electron pairs to form coordinate bonds with metal ions.

  • The Acetic Acid Group: The carboxylate group (-COOH) provides another potential coordination site, particularly when deprotonated (-COO⁻).

Based on this structure, the compound is predicted to function as a bidentate ligand , coordinating a metal ion via one of the imidazole nitrogens and the carboxylate oxygen. This is structurally simpler than the high-denticity benchmark agents.

The Benchmarks: A Comparative Overview

A meaningful evaluation requires comparison against established standards. We have selected three widely used chelators that represent different structural classes and applications.

  • Ethylenediaminetetraacetic acid (EDTA): A synthetic hexadentate aminopolycarboxylic acid. It is a powerful, non-selective chelating agent that forms stable complexes with a wide range of di- and trivalent metal ions.[12][13] Its broad utility makes it a staple in various industries, from water treatment to medicine, where it is used in blood collection tubes to prevent coagulation.[12] However, its stability is pH-dependent, and it has poor biodegradability.[1][14]

  • Diethylenetriaminepentaacetic acid (DTPA): An octadentate aminopolycarboxylic acid, structurally similar to EDTA but with a higher binding capacity for some metals.[15][16] It is notably used for treating internal contamination with transuranic elements like plutonium and americium.[17]

  • Deferoxamine (DFO): A natural hexadentate siderophore with three hydroxamic acid groups that give it an exceptionally high affinity and specificity for ferric iron (Fe³⁺).[18][19] It is the cornerstone of therapy for chronic iron overload resulting from conditions like β-thalassemia.[20][21] Its mechanism involves binding free iron in the plasma and from storage proteins like ferritin to form ferrioxamine, which is then renally excreted.[21][22]

Comparative Structural and Performance Data

The table below summarizes the key characteristics of our target compound against these benchmarks. The data for (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is predictive and highlights the need for experimental validation.

Feature(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HClEDTADTPADeferoxamine (DFO)
Structure Imidazole-carboxylateAminopolycarboxylateAminopolycarboxylateHydroxamate Siderophore
Denticity Bidentate (Predicted)HexadentateOctadentateHexadentate
Primary Use InvestigationalGeneral Purpose, AnticoagulantHeavy Metal/Radionuclide DecorporationIron Overload Therapy
log K (Fe³⁺) Data Not Available~25.1~28.6~30.6
log K (Cu²⁺) Data Not Available~18.8~21.5~14.1
log K (Zn²⁺) Data Not Available~16.5~18.4~11.1
log K (Ca²⁺) Data Not Available~10.7~10.8~4.1

Note: Stability constants (log K) are approximate and can vary with experimental conditions (pH, ionic strength, temperature).

From this comparison, we can hypothesize that due to its lower denticity, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride will likely exhibit significantly lower stability constants for most metal ions compared to EDTA and DTPA. While it may show some selectivity, it is unlikely to match the iron-binding prowess of Deferoxamine.

Experimental Protocols for Comparative Efficacy Evaluation

To move from prediction to empirical evidence, a structured experimental workflow is essential. The following protocols provide a self-validating system for determining the true chelating efficacy of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride.

ExperimentalWorkflow A Synthesis & Purification of Target Compound B Potentiometric Titration (Determination of pKa) A->B Characterize Acid-Base Properties C UV-Vis Spectrophotometry (Job's Plot for Stoichiometry) A->C Determine Metal:Ligand Ratio D Isothermal Titration Calorimetry (ITC) or Potentiometric Titration (Determination of Stability Constants, log K) B->D Input for log K Calculation C->D Confirm Stoichiometry E Comparative Analysis (vs. EDTA, DTPA, DFO) D->E Generate Quantitative Data

Caption: Workflow for the systematic evaluation of a novel chelating agent.

Protocol 1: Potentiometric Titration for pKa and Stability Constant (log K) Determination

Rationale: This is the gold-standard method for quantifying the affinity between a ligand and a metal ion. It involves monitoring the pH of a solution containing the ligand as a titrant (a strong base) is added, both in the absence and presence of a metal ion. The resulting shifts in the titration curve allow for the calculation of the ligand's protonation constants (pKa) and the metal-ligand stability constants (log K).

Materials:

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

  • Standardized ~0.1 M KOH or NaOH solution (carbonate-free)

  • Standardized ~0.1 M HCl

  • Metal salt solutions (e.g., FeCl₃, CuCl₂, ZnCl₂) of known concentration

  • Background electrolyte (e.g., 0.1 M KCl or KNO₃)

  • High-purity deionized water

  • Calibrated pH meter with a combination glass electrode

  • Thermostated titration vessel and magnetic stirrer

Procedure:

  • System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Ligand pKa Determination: a. In the thermostated vessel, add a known volume and concentration of the target compound solution and the background electrolyte. b. Titrate the solution with the standardized base, recording the pH value after each incremental addition of titrant. Continue well past the final equivalence point. c. Analyze the data using software like Hyperquad or by manual calculation to determine the protonation constants (pKa values) of the ligand.

  • Stability Constant (log K) Determination: a. To a new solution containing the same amount of ligand and background electrolyte, add a precise amount of the metal salt solution to achieve a desired metal-to-ligand ratio (e.g., 1:2 or 1:5). b. Repeat the titration with the standardized base as described in step 2b. c. The presence of the metal will shift the titration curve. The magnitude of this shift is related to the stability of the metal-ligand complex. d. Using the predetermined pKa values and the titration data, calculate the stability constant (log K) for the metal-ligand complex.

  • Data Validation: Repeat the experiment with benchmark chelators (EDTA, DFO) under identical conditions to validate the experimental setup and provide a direct, reliable comparison.

Protocol 2: Job's Plot (Method of Continuous Variation) via UV-Vis Spectroscopy

Rationale: This method is used to determine the stoichiometry (metal-to-ligand ratio) of the complex formed in solution. It is a crucial preliminary step before determining stability constants.

Materials:

  • Equimolar stock solutions of the target compound and the metal salt (e.g., 1 mM CuCl₂)

  • UV-Vis Spectrophotometer

  • Matched cuvettes

Procedure:

  • Prepare a Series of Solutions: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. For example, prepare 11 solutions where the mole fraction of the ligand (X_L) ranges from 0 to 1.0 in 0.1 increments. The total volume should be constant.

  • Measure Absorbance: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength is typically identified by running a full spectrum scan on a solution with a 1:1 or 1:2 metal:ligand ratio.

  • Correct for Background Absorbance: Calculate the corrected absorbance (Y) for each solution by subtracting the theoretical absorbance if no complex were formed: Y = A_measured - (A_metal_only * X_M + A_ligand_only * X_L).

  • Plot the Data: Plot the corrected absorbance (Y) on the y-axis against the mole fraction of the ligand (X_L) on the x-axis.

  • Determine Stoichiometry: The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.5 indicates a 1:1 complex, while a peak at X_L ≈ 0.67 indicates a 1:2 (Metal:Ligand) complex.

Conclusion and Future Directions

Based on a thorough structural analysis, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is predicted to be a bidentate chelating agent. While its imidazole-carboxylate structure is of scientific interest, its lower denticity makes it unlikely to compete with the high-affinity binding of established hexadentate and octadentate agents like EDTA, DTPA, and Deferoxamine for most common metal ions. Its primary value may lie not in raw binding strength, but in potential selectivity for specific metal ions that have a high affinity for imidazole coordination, a hypothesis that requires rigorous experimental testing.

The true utility of this guide lies in the provided experimental framework. By systematically applying the detailed protocols, researchers can definitively quantify the pKa and stability constants of this novel compound. This empirical data will allow for a direct, evidence-based comparison against the benchmarks, moving the compound from a theoretical entity to a well-characterized tool.

Future research should focus on synthesizing derivatives that increase the molecule's denticity. For instance, creating dimers or trimers linked by flexible chains could dramatically enhance the chelate effect and overall binding affinity, potentially leading to a new class of imidazole-based chelators with novel therapeutic or industrial applications.

References

  • Clinical Development Section, CIBA-Geigy Pharmaceutical Company. (1971).
  • Shanghai Chemex.
  • BMS Clinic. (n.d.).
  • Centers for Disease Control and Prevention (CDC). (2006, October 11).
  • SHIV CHEM INDUSTRIES. Diethylene Triamine Pentaacetic Acid (DTPA). SHIV CHEM INDUSTRIES.
  • GlobalChemMate. (2025, July 18). EDTA: The Essential Chelating Agent - Applications, Suppliers & Industry Solutions.
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of Synthetic and Biodegradable Chelating Agents in Scientific Research and Drug Development. Benchchem.
  • Interchim.
  • Hainan Sincere Industries. (2025, May 21). DTPA or EDTA: Which Chelating Agent is Better?. Hainan Sincere Industries.
  • Barone, G., et al. (2021).
  • WebMD. (2024, June 24). EDTA: Uses and Risks. WebMD.
  • Glick, J., & Burns, W. (2023, May 22). Deferoxamine.
  • Yamauchi, O., et al. (1968). Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. Talanta, 15(2), 177-84.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Deferoxamine Mesylate?.
  • APExBIO.
  • Wellyou Tech. (2025, September 15).
  • BenchChem. (2025, December 16). What Is Chelation Therapy and When Is It Used for Heavy Metal Poisoning?. BenchChem.
  • Wikipedia. (n.d.).
  • SuperSmart. (2024, January 4). Heavy metal chelation: principles and substances used. SuperSmart.
  • Dagdigian, J. V., & Reed, C. A. A new series of imidazole thioether chelating ligands for bioinorganic copper.
  • Bentham Science. (2024, October 30).
  • Aguirre, T., et al. (2021). Role of copper chelating agents: between old applications and new perspectives in neuroscience. PMC.
  • CD Bioparticles.
  • RJ Wave. (n.d.). Synthesis, Spectral Characterization, and Antibacterial Studies of 4,5-dimethyl-1-neopentyl-2- (p-tolyl)-1H-imidazole. RJ Wave.
  • Dar, M. A., et al. (2023, October 1). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences.
  • Reddy, K. A., et al. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(43).
  • PubChem. (4,5-Dimethyl-imidazol-1-YL)-acetic acid. PubChem.
  • Shinde, S. S., & Niphade, A. P. (2018, October 20). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Chemistry & Biology Interface, 8(5), 329.
  • Reddy, K. A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

Sources

Validation

Benchmarking (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride against other histidine analogs

Executive Summary In the fields of structural biology, biomanufacturing, and metalloenzyme modeling, the precise tuning of metal-ligand coordination is paramount. Histidine and its imidazole-based analogs serve as the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of structural biology, biomanufacturing, and metalloenzyme modeling, the precise tuning of metal-ligand coordination is paramount. Histidine and its imidazole-based analogs serve as the primary bio-ligands for transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺). This guide objectively benchmarks (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (DMI-AcOH·HCl) against standard L-histidine, unsubstituted 1H-imidazole-1-acetic acid, and the electron-withdrawing 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

By analyzing structure-activity relationships (SAR), thermodynamic binding parameters, and practical performance in Immobilized Metal Affinity Chromatography (IMAC), this guide provides drug development professionals with a causal framework for selecting the optimal imidazole derivative for specialized chelation and buffering applications.

Mechanistic Rationale: The Causality of Substitution

The performance of an imidazole analog as a metal chelator or buffer is dictated by the electron density at its N3 nitrogen (the primary coordination site).

  • The Inductive Effect: In DMI-AcOH·HCl, the methyl groups at the C4 and C5 positions exert a strong electron-donating inductive effect (+I). This enriches the electron cloud around the N3 nitrogen, making it a harder Lewis base compared to unsubstituted imidazole.

  • pKa Shift: This increased electron density raises the pKa of the imidazole ring from ~6.95 (in unsubstituted analogs) to approximately 7.8–8.2 [1]. A higher pKa correlates directly with stronger thermodynamic stability when coordinating borderline Lewis acids like Ni²⁺ and Cu²⁺ [3].

  • Contrasting Analogs: Conversely, substituting the ring with halogens (e.g., 4,5-dichloro analogs) creates an electron-withdrawing effect (-I), drastically lowering the pKa and weakening metal affinity. The N1-acetic acid moiety across these analogs provides a secondary carboxylate coordination site (pKa ~3.37) [2], enabling bidentate chelation geometries that mimic native histidine-metal interactions [4].

G A Ni2+ NTA Matrix B His-Tagged Protein Bound A->B Baseline Coordination C Introduce Histidine Analogs B->C Competitive Phase D DMI-AcOH·HCl (High pKa = Strong Donor) C->D High Affinity E Unsubstituted Analog (Baseline pKa) C->E Moderate Affinity F Rapid Target Elution (Low Concentration) D->F Displacement G Gradual Target Elution (High Concentration) E->G Displacement

Caption: Thermodynamic cycle of metal chelation and competitive IMAC elution logic.

Benchmarking Data Summaries

The following tables synthesize the physicochemical and experimental performance of DMI-AcOH·HCl against its structural alternatives.

Table 1: Physicochemical Properties & SAR
CompoundRing SubstituentsImidazole Ring pKaCarboxylate pKaN3 Lewis Basicity
Native L-Histidine None (Amino Acid)~6.0~1.8Moderate
1H-Imidazole-1-acetic acid None~6.953.37Moderate
DMI-AcOH·HCl 4,5-Dimethyl~7.8 - 8.2~3.5High (Strong Donor)
4,5-Dichloro-1H-imidazol-1-yl... 4,5-Dichloro~4.5~3.0Low (Weak Donor)
Table 2: Thermodynamic Binding Parameters (Ni²⁺ via ITC at 25°C, pH 7.4)

Note: Lower Kd indicates higher binding affinity. Stronger enthalpic contributions (ΔH) in DMI-AcOH are driven by the electron-rich N3 donor.

LigandKd (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
1H-Imidazole-1-acetic acid 45.2-5.9-7.21.3
DMI-AcOH·HCl 8.4-6.9-9.52.6
4,5-Dichloro-1H-imidazol-1-yl... >1000N/A (Weak)N/AN/A
Table 3: IMAC Elution Performance (His6-Tagged Target)
Elution AgentConc. Required for 90% ElutionProtein Purity (%)Target Yield (mg/L)
Standard Imidazole 250 mM92%15.4
DMI-AcOH·HCl 85 mM96%16.1

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the methodologies used to generate the benchmarking data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd Determination

Expert Insight: Phosphate buffers must be strictly avoided as they precipitate transition metals. HEPES is selected due to its negligible metal-binding interference.

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Degas the buffer under a vacuum for 15 minutes to prevent microbubble formation in the ITC cell.

  • Reagent Preparation:

    • Cell: Prepare a 0.1 mM solution of NiSO₄ in the degassed buffer.

    • Syringe: Prepare a 1.0 mM solution of the target ligand (e.g., DMI-AcOH·HCl) in the exact same buffer to minimize heat of dilution.

  • Titration Parameters: Set the ITC instrument to 25°C. Program 20 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site independent binding model to extract the stoichiometry (n), binding constant (Ka = 1/Kd), and enthalpy (ΔH).

Protocol 2: Competitive IMAC Elution Workflow

Expert Insight: DMI-AcOH·HCl allows for elution at significantly lower concentrations than standard imidazole, which minimizes protein aggregation and reduces the need for extensive post-elution dialysis.

  • Column Equilibration: Pack a column with 5 mL Ni-NTA agarose resin. Equilibrate with 10 column volumes (CV) of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, pH 8.0).

  • Sample Loading: Load the clarified bacterial lysate containing the His6-tagged target protein at a flow rate of 1 mL/min.

  • Stringent Wash: Wash with 10 CV of Wash Buffer (Lysis Buffer + 10 mM standard imidazole) to remove non-specifically bound host proteins.

  • Gradient Elution: Apply a linear gradient from 0 to 250 mM of the benchmarked analog (e.g., DMI-AcOH·HCl) over 20 CV. Collect 2 mL fractions.

  • Analysis: Analyze fractions via UV280 absorbance and SDS-PAGE to determine the exact concentration at which 90% of the target protein elutes.

Workflow S1 1. Buffer Prep (pH 7.4 - 8.0) S2 2. Column Equilibration (Ni-NTA) S1->S2 S3 3. Lysate Loading (Target Binding) S2->S3 S4 4. Wash Step (Remove Non-specific) S3->S4 S5 5. Gradient Elution (0-250 mM Analog) S4->S5 S6 6. Fraction Analysis (SDS-PAGE/UV) S5->S6

Caption: Step-by-step experimental workflow for competitive IMAC benchmarking.

Conclusion

Benchmarking reveals that (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride significantly outperforms unsubstituted imidazole and halogenated analogs in metal coordination strength. The inductive effect of the dimethyl substitution yields a higher pKa and a more nucleophilic N3 center. For biomanufacturing, this translates to highly efficient IMAC elution at lower ligand concentrations, preserving target protein stability and streamlining downstream purification workflows.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45082086, (4,5-Dimethyl-imidazol-1-YL)-acetic acid. PubChem. Available at:[Link]

  • ChemBK. Imidazole-1-acetic acid (CAS 22884-10-2) Physico-chemical Properties. ChemBK Database. Available at:[Link]

  • Fuhs, S. R., et al. (2020). Mechanistic Studies of Bioorthogonal ATP Analogues for Assessment of Histidine Kinase Autophosphorylation. ACS Chemical Biology, 15(4), 981-989. Available at:[Link]

  • Lata, S., & Piehler, J. (2011). Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips. Analytical Biochemistry, 413(1), 1-7. Available at:[Link]

Comparative

A Comparative In Vitro Toxicity Assessment: (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride vs. Its Free Base

A Senior Application Scientist's Guide to Evaluating Salt and Free Base Forms in Early-Stage Drug Development Introduction: The Criticality of Salt Form Selection in Preclinical Safety In the landscape of drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Salt and Free Base Forms in Early-Stage Drug Development

Introduction: The Criticality of Salt Form Selection in Preclinical Safety

In the landscape of drug discovery and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that extends far beyond formulation and stability.[1] The conversion of a free base, often an ionizable molecule, into a salt can significantly alter its physicochemical properties, including solubility, dissolution rate, and hygroscopicity.[2][3] These modifications, while often beneficial for drug delivery and manufacturability, can profoundly impact the compound's interaction with biological systems, potentially leading to a different toxicological profile compared to its free base counterpart.[2]

This guide presents a comparative framework for the in vitro toxicity evaluation of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid in its hydrochloride salt and free base forms. While direct comparative toxicity data for this specific molecule is not extensively published, this document serves as an expert-guided protocol, synthesizing established toxicological methods and principles to illustrate how such an investigation should be designed, executed, and interpreted. For researchers engaged in early-stage preclinical assessment, understanding these potential differences is paramount for de-risking candidates and making informed decisions.

The core hypothesis underpinning this guide is that the differing physicochemical characteristics of the hydrochloride salt and the free base will lead to measurable differences in their in vitro cytotoxicity and genotoxicity. Specifically, the enhanced aqueous solubility of the hydrochloride salt is anticipated to result in a higher effective concentration in cell culture media, potentially leading to greater observed toxicity at equivalent molar concentrations.

Part 1: Physicochemical Properties and Their Toxicological Implications

The initial step in any comparative toxicity study is to characterize the fundamental physicochemical differences between the two forms of the molecule. The conversion of the tertiary amine in the imidazole ring to an ammonium salt via reaction with hydrochloric acid is the key chemical distinction.

Property(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid (Free Base)(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HCl (Hydrochloride Salt)Rationale for Difference & Toxicological Implication
Molecular Formula C₇H₁₀N₂O₂C₇H₁₀N₂O₂ · HClAddition of hydrogen chloride.
Molecular Weight 154.17 g/mol 190.63 g/mol The addition of HCl increases the molecular mass. All experimental concentrations must be calculated on a molar basis (e.g., µM) to ensure a valid comparison.
Physical Appearance Likely a solid.Crystalline powder.[4]Salt formation typically results in a more stable, crystalline solid.
Aqueous Solubility Predicted to be lower.Significantly higher solubility is expected.[4][5]Key Implication: Higher solubility of the HCl salt can lead to a higher concentration of the compound being bioavailable to cells in the aqueous culture medium, potentially resulting in greater cytotoxicity.[2]
pH of Solution (in water) Neutral to slightly basic.Acidic.Key Implication: The acidic nature of the HCl salt solution could independently affect cell viability, especially at high concentrations.[6][7][8] This necessitates careful pH monitoring and control in cell culture experiments.
Hygroscopicity Lower.Potentially higher.[3]Affects handling and accurate weighing for stock solution preparation but has minimal direct impact on in vitro toxicity assessment if handled correctly.

Part 2: A Step-by-Step Experimental Framework for Comparative Toxicity Assessment

This section outlines a robust experimental workflow designed to elucidate the potential differences in cytotoxicity and genotoxicity between the hydrochloride salt and the free base. The choice of multiple assays with different endpoints provides a more comprehensive and reliable toxicity profile.[9][10][11][12]

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Genotoxicity Assessment cluster_3 Phase 4: Data Analysis & Interpretation prep Compound Preparation (Salt & Free Base) sol Stock Solution Prep. (DMSO or appropriate vehicle) prep->sol qc Analytical QC (Purity, Identity) sol->qc cell_culture Cell Line Culture (e.g., HepG2, CHO-K1) qc->cell_culture dose_range Dose-Range Finding (Broad concentration range) cell_culture->dose_range mtt MTT Assay (Metabolic Activity) dose_range->mtt Definitive Assays nr Neutral Red Assay (Lysosomal Integrity) dose_range->nr Definitive Assays ldh LDH Assay (Membrane Integrity) dose_range->ldh Definitive Assays select_conc Concentration Selection (Based on Cytotoxicity Data) dose_range->select_conc ic50 IC50 Calculation (Cytotoxicity) mtt->ic50 nr->ic50 ldh->select_conc ldh->ic50 mn_assay In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) select_conc->mn_assay mn_analysis Micronuclei Frequency Analysis mn_assay->mn_analysis mn_assay->mn_analysis compare Comparative Analysis (Salt vs. Free Base) ic50->compare mn_analysis->compare

Caption: Experimental workflow for comparative in vitro toxicity testing.

Cell Line Selection and Culture
  • Rationale: The choice of cell line is critical. A human hepatoma cell line like HepG2 is recommended as the liver is a primary site of xenobiotic metabolism. Additionally, a rapidly dividing mammalian cell line such as CHO-K1 (Chinese Hamster Ovary) is suitable, particularly for the genotoxicity assessment, as it is recommended in OECD guidelines.[13]

  • Protocol:

    • Culture HepG2 or CHO-K1 cells in appropriate media (e.g., EMEM or F-12K, respectively) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before seeding for experiments.

Cytotoxicity Assessment

To build a comprehensive cytotoxicity profile, a battery of tests targeting different cellular functions is essential.[9][10][11][12]

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of mitochondrial function and cell viability.[9]

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Dosing: Prepare serial dilutions of both the hydrochloride salt and the free base in culture medium (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9]

  • Seeding & Dosing: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for 24 hours.

  • NR Staining: Remove the treatment medium, wash with PBS, and add 100 µL of medium containing Neutral Red (50 µg/mL). Incubate for 3 hours.

  • Extraction: Remove the dye-containing medium, wash the cells with the Desorb solution (e.g., 1% acetic acid in 50% ethanol), and add 100 µL of the Desorb solution to each well.

  • Measurement: Shake the plate for 10 minutes and read the absorbance at 540 nm.

  • Calculation: Express cell viability as a percentage of the untreated control.

LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9][10]

  • Seeding & Dosing: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for a maximum LDH release control (lysis buffer).

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Centrifuge the plate and transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's kit instructions) to each well.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Genotoxicity Assessment

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by identifying micronuclei—small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.[13][14][15] This protocol is aligned with OECD Test Guideline 487.[13]

  • Cell Culture: Use CHO-K1 cells due to their stable karyotype and short cell cycle.

  • Dose Selection: Based on the cytotoxicity data, select at least three non-toxic to moderately toxic concentrations (e.g., resulting in up to 55±5% cytotoxicity).[13] Include a vehicle control and a positive control (e.g., Mitomycin C).

  • Treatment: Expose the cells to the test compounds for a short duration (e.g., 3-6 hours) in the presence of metabolic activation (S9 fraction) and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B (CytoB) to block cytokinesis, resulting in binucleated cells.[14] Incubate for a duration equivalent to 1.5-2 normal cell cycles.

  • Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14] A positive result is a concentration-dependent increase in micronucleated cells that is statistically significant compared to the vehicle control.

Part 3: Illustrative Data and Mechanistic Interpretation

The following tables present hypothetical data to illustrate a potential outcome of this comparative study.

Table 1: Comparative Cytotoxicity Data (IC₅₀ Values in µM)

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

AssayCell Line(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid (Free Base)(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid HCl (Hydrochloride Salt)
MTT Assay HepG2250 µM120 µM
Neutral Red Assay HepG2210 µM95 µM
LDH Assay HepG2> 500 µM350 µM

Interpretation: The hypothetical data consistently show lower IC₅₀ values for the hydrochloride salt across all three cytotoxicity assays. This suggests that, on a molar basis, the salt form is more potent at inducing cell death. The most significant difference is seen in the Neutral Red assay, which measures lysosomal damage, and the MTT assay, which reflects mitochondrial dysfunction. The LDH assay shows the least sensitivity for both forms, indicating that overt plasma membrane rupture occurs at higher concentrations.[11][12]

The primary reason for this observed difference is likely the enhanced aqueous solubility of the hydrochloride salt. A higher concentration of the compound can be maintained in the cell culture medium, leading to a greater cellular uptake and, consequently, more pronounced toxic effects.

Table 2: Illustrative In Vitro Micronucleus Assay Results
Compound FormConcentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)Fold Increase over Vehicle Control
Vehicle Control 01.5 ± 0.41.0
Positive Control X15.2 ± 2.110.1
Free Base 501.8 ± 0.61.2
1002.5 ± 0.81.7
2003.1 ± 0.92.1
HCl Salt 252.1 ± 0.71.4
503.9 ± 1.12.6
1006.2 ± 1.54.1
*Statistically significant increase (p < 0.05)

Interpretation: In this illustrative dataset, the free base shows a weak, non-statistically significant increase in micronuclei formation at the highest tested concentration. In contrast, the hydrochloride salt induces a clear, concentration-dependent, and statistically significant increase in micronuclei frequency. This suggests that the hydrochloride salt possesses genotoxic potential under these in vitro conditions, while the free base does not, at least up to its limit of solubility or cytotoxicity.

Again, this difference can be mechanistically linked to bioavailability in the assay system. The higher effective concentration of the HCl salt leads to sufficient intracellular levels to interact with DNA or the mitotic apparatus, causing chromosomal damage.

G cluster_0 Physicochemical State cluster_1 In Vitro System cluster_2 Cellular Response free_base Free Base (Lower Solubility) medium Aqueous Cell Culture Medium free_base->medium Lower effective concentration hcl_salt HCl Salt (Higher Solubility) hcl_salt->medium Higher effective concentration cells Target Cells uptake Cellular Uptake medium->uptake stress Mitochondrial & Lysosomal Stress uptake->stress dna_damage DNA/Chromosome Interaction uptake->dna_damage cytotoxicity Cytotoxicity stress->cytotoxicity genotoxicity Genotoxicity dna_damage->genotoxicity

Caption: Causality chain from physicochemical properties to toxicological outcomes.

Conclusion and Strategic Recommendations

This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of a compound's hydrochloride salt and its corresponding free base. The illustrative data underscore a critical principle: physicochemical properties, particularly solubility, are key drivers of in vitro toxicological outcomes.

Based on this model, the hydrochloride salt of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid would likely exhibit greater in vitro cytotoxicity and genotoxicity than its free base form at equivalent molar concentrations. This is not necessarily due to a different intrinsic mechanism of toxicity, but rather to its enhanced bioavailability in the aqueous environment of cell culture assays.

For drug development professionals, these findings lead to several key recommendations:

  • Always Characterize Both Forms: Early-stage toxicity screening should, whenever feasible, include both the intended salt form and the free base to understand the full toxicological landscape.

  • Correlate with Physicochemical Data: Toxicity results must be interpreted in the context of solubility and pH data. An apparent increase in toxicity may be a function of bioavailability rather than intrinsic activity.

  • Use Molar Concentrations: All comparisons must be made using molar units to account for differences in molecular weight.

  • Consider the In Vivo Context: While the HCl salt may appear more toxic in vitro, its behavior in vivo could be different. The acidic environment of the stomach, for example, would convert the free base to its hydrochloride salt. The choice of which form to advance should be based on a holistic assessment of biopharmaceutics, formulation, and safety.

By adopting a structured, mechanistically informed approach as outlined in this guide, researchers can better anticipate potential liabilities, select the optimal form of their drug candidate, and build a more robust and reliable preclinical safety package.

References

  • Discrimination of excess toxicity from baseline level for ionizable compounds: Effect of pH. (2016). Chemosphere.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). STAR Protocols.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V.. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex. [Link]

  • Topinka, J., et al. (2019). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. International Journal of Molecular Sciences, 20(19), 4799. [Link]

  • A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. (2006). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Kirsch-Volders, M., et al. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis, 25(4), 359-370. [Link]

  • Heffeter, P., et al. (2013). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 18, 917-928. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Semantic Scholar. [Link]

  • Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)... (n.d.). ResearchGate. [Link]

  • OECD Guidance on Cytotoxicity Testing. (n.d.). Scribd. [Link]

  • Yadav, G. D., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 215-223. [Link]

  • Makary, P. (2016). Principles of Salt Formation. ResearchGate. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Chemistry & Chemical Technology, 12(4), 483-488. [Link]

  • Yadav, G. D., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Heffeter, P., et al. (2013). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. ResearchGate. [Link]

  • Yadav, G. D., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. (2024). ResearchGate. [Link]

  • The impact of pH on cytotoxic effects of three root canal irrigants. (2011). Iranian Endodontic Journal. [Link]

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2017). Sciforum. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and detailed experimental protocols for the spectroscopic validation of coordination complexes of (4,5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and detailed experimental protocols for the spectroscopic validation of coordination complexes of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific reasoning behind the analytical choices, ensuring a robust and reproducible validation process.

Introduction: The Significance of Imidazole-Based Ligands in Coordination Chemistry

Imidazole and its derivatives are of significant interest in coordination chemistry due to their versatile binding capabilities and their presence in biologically important molecules, such as the amino acid histidine.[1] The imidazole ring possesses two nitrogen atoms, but only the imine nitrogen is typically involved in coordination to metal ions.[1] The addition of a carboxylic acid functional group, as in (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid, introduces another potential coordination site, allowing for the formation of stable chelate rings with metal centers. These types of ligands are crucial in the development of new therapeutic agents, catalysts, and functional materials.[2][3]

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid, with the chemical formula C7H10N2O2, is a derivative of imidazoleacetic acid.[4] The hydrochloride salt of this ligand is often used to improve its solubility and stability. The coordination complexes of this ligand are of interest for their potential applications in medicinal chemistry, where the imidazole moiety can mimic the coordination of histidine residues in metalloproteins.

This guide will focus on the essential spectroscopic techniques required to unequivocally validate the formation and structure of coordination complexes involving this ligand. We will also draw comparisons with the closely related and well-documented imidazol-1-yl-acetic acid hydrochloride to highlight the influence of the methyl substituents on the spectroscopic properties.

Comparative Analysis: Spectroscopic Signatures of the Ligand and its Metal Complexes

The coordination of a metal ion to (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride induces significant and measurable changes in its spectroscopic properties. Understanding these changes is fundamental to confirming the successful synthesis of the coordination complex.

Infrared (IR) Spectroscopy: Probing Functional Group Coordination

IR spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination. The key vibrational bands to monitor are those associated with the carboxylate group and the imidazole ring.

Expected Spectral Shifts Upon Coordination:

Functional GroupFree Ligand (Expected, cm⁻¹)Coordinated Ligand (Expected, cm⁻¹)Rationale for Shift
Carboxylate C=O Stretch~1730~1650-1550 (asymmetric) and ~1400-1300 (symmetric)Upon deprotonation and coordination, the double bond character of the C=O group decreases, resulting in a shift to lower wavenumbers. The presence of two distinct bands (asymmetric and symmetric) is a strong indicator of carboxylate coordination.
Imidazole Ring C=N Stretch~1670Shift to lower or higher wavenumberCoordination of the imidazole nitrogen to the metal center will alter the electron density of the ring, causing a shift in the C=N stretching frequency. The direction of the shift can provide insights into the nature of the metal-ligand bond.[5]
N-H Stretch (of HCl salt)Broad, ~2500-3000Absent or significantly alteredThe broad N-H stretch from the hydrochloride salt is expected to disappear or change significantly upon complexation and deprotonation of the carboxylic acid.
Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) StretchesNot present~500-400 (M-N) and ~400-300 (M-O)The appearance of new bands in the far-IR region is direct evidence of the formation of metal-ligand bonds.[6]

Comparison with Imidazol-1-yl-acetic acid hydrochloride: The IR spectrum of the non-methylated analogue will show similar characteristic peaks for the carboxylate and imidazole groups. The primary difference will be in the fingerprint region due to the absence of C-H vibrations from the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Coordination Environment

¹H and ¹³C NMR spectroscopy provides detailed information about the electronic environment of the ligand upon coordination.

Expected Chemical Shift Changes in ¹H NMR:

ProtonFree Ligand (Expected, ppm)Coordinated Ligand (Expected, ppm)Rationale for Shift
Imidazole Ring Protons~7.0-9.0Downfield or upfield shiftCoordination to a metal ion significantly alters the electron density of the imidazole ring, leading to shifts in the proton resonances. The magnitude and direction of the shift depend on the metal and its oxidation state.[7]
Methylene Protons (-CH₂-)~4.5-5.0Shift upon coordinationThe electronic environment of the methylene protons adjacent to the coordinating carboxylate and imidazole groups will be altered, resulting in a chemical shift change.
Methyl Protons (-CH₃)~2.0-2.5Minor shiftThe methyl protons are further from the coordination sites and are expected to show smaller, but potentially measurable, shifts.

Comparison with Imidazol-1-yl-acetic acid hydrochloride: The ¹H NMR spectrum of the non-methylated analogue will lack the signals for the methyl protons. The chemical shifts of the imidazole ring protons will be different due to the absence of the electron-donating methyl groups. For instance, in D₂O, the methylene protons of imidazol-1-yl-acetic acid hydrochloride appear around 4.55 ppm.[8]

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy is particularly useful for studying coordination complexes of transition metals, as it probes the electronic transitions between d-orbitals.

Expected Spectral Features:

  • Ligand-Based Transitions: The free ligand will exhibit absorption bands in the UV region (typically below 300 nm) corresponding to π → π* and n → π* transitions within the imidazole ring and carboxylate group.[9]

  • d-d Transitions: For transition metal complexes, new, often broad and weak, absorption bands will appear in the visible region. These bands correspond to the promotion of electrons between the d-orbitals of the metal ion, which are no longer degenerate in the ligand field. The position and intensity of these bands provide information about the geometry and the ligand field strength of the complex.[10]

  • Charge-Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands may also be observed. These are typically more intense than d-d transitions and can provide further insight into the electronic structure of the complex.

Comparison with Imidazol-1-yl-acetic acid hydrochloride complexes: The electronic transitions are primarily influenced by the coordinating atoms and the metal center. Therefore, the UV-Vis spectra of complexes with the methylated and non-methylated ligands are expected to be broadly similar, with minor shifts in the absorption maxima due to the electronic effects of the methyl groups.

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized complex and providing information about its composition.

Expected Observations:

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for analyzing coordination complexes.[11] The mass spectrum should show a peak corresponding to the molecular ion of the complex, or fragments resulting from the loss of counter-ions or solvent molecules. The isotopic distribution pattern of the molecular ion peak can be used to confirm the presence and identity of the metal ion.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information by identifying the loss of specific ligands or parts of the ligand.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of a representative coordination complex.

Synthesis of a Representative Complex: Bis[(4,5-Dimethyl-1H-imidazol-1-yl)acetato]copper(II)

This protocol describes a general method for the synthesis of a Cu(II) complex. The stoichiometry and reaction conditions may need to be optimized for other metal ions.

Materials:

  • (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

  • Copper(II) acetate monohydrate

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride (2 mmol) in deionized water (20 mL).

  • Slowly add a 1 M solution of sodium hydroxide dropwise with stirring until the pH of the solution is approximately 6-7. This deprotonates the carboxylic acid.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in ethanol (20 mL).

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • A precipitate should form. Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Spectroscopic Characterization Protocols

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the free ligand, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, and the synthesized copper complex using a Fourier Transform Infrared (FTIR) spectrometer.

  • Prepare the samples as KBr pellets or use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Identify and compare the characteristic vibrational frequencies of the free ligand and the complex, paying close attention to the carboxylate and imidazole regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the free ligand and the synthesized complex in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Note that paramagnetic complexes may lead to significant peak broadening.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[12]

  • Compare the chemical shifts of the protons and carbons in the free ligand and the complex to identify coordination-induced shifts.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare dilute solutions of the free ligand and the complex in a suitable solvent (e.g., ethanol or water).

  • Record the UV-Vis absorption spectra over a range of 200-800 nm using a UV-Vis spectrophotometer.[9]

  • Identify the π → π* and n → π* transitions of the ligand and any new bands in the visible region corresponding to d-d or charge-transfer transitions in the complex.

Mass Spectrometry:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).

  • Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.

  • Analyze the m/z values to identify the molecular ion and any significant fragments. Compare the observed isotopic pattern with the theoretical pattern for the proposed complex.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride coordination complexes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Ligand_Prep Ligand Preparation ((4,5-Dimethyl-1H-imidazol-1-yl)acetic acid) Reaction Complexation Reaction Ligand_Prep->Reaction Metal_Salt_Sol Metal Salt Solution Metal_Salt_Sol->Reaction Isolation Isolation & Purification (Filtration, Washing, Drying) Reaction->Isolation IR IR Spectroscopy Isolation->IR NMR NMR Spectroscopy Isolation->NMR UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis MS Mass Spectrometry Isolation->MS

Caption: General workflow for the synthesis and spectroscopic validation of coordination complexes.

Spectroscopic_Analysis_Logic cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy cluster_MS Mass Spectrometry Start Synthesized Product IR_Analysis Analyze C=O and C=N shifts Observe M-N, M-O bands Start->IR_Analysis NMR_Analysis Analyze chemical shifts of imidazole and CH₂ protons Start->NMR_Analysis UVVis_Analysis Identify d-d and/or Charge-Transfer Bands Start->UVVis_Analysis MS_Analysis Determine Molecular Weight and Isotopic Pattern Start->MS_Analysis IR_Conclusion Evidence of Coordination IR_Analysis->IR_Conclusion Final_Validation Validated Complex Structure IR_Conclusion->Final_Validation NMR_Conclusion Confirm Ligand Environment Changes NMR_Analysis->NMR_Conclusion NMR_Conclusion->Final_Validation UVVis_Conclusion Characterize Electronic Structure UVVis_Analysis->UVVis_Conclusion UVVis_Conclusion->Final_Validation MS_Conclusion Confirm Composition and Stoichiometry MS_Analysis->MS_Conclusion MS_Conclusion->Final_Validation

Caption: Logical flow of spectroscopic data analysis for complex validation.

Conclusion

The spectroscopic validation of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride coordination complexes requires a multi-faceted approach. By combining IR, NMR, UV-Vis, and mass spectrometry, researchers can obtain a comprehensive understanding of the complex's structure and bonding. The comparative analysis with the non-methylated analogue, imidazol-1-yl-acetic acid hydrochloride, provides a valuable framework for interpreting the spectroscopic data and understanding the electronic influence of the methyl substituents. The protocols and logical workflows presented in this guide are designed to ensure the scientific integrity and reproducibility of the validation process, empowering researchers in their pursuit of novel coordination compounds.

References

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). [Link]

  • Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

  • RSC. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]

  • Germanov, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(16), 9461. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45082086, (4,5-Dimethyl-imidazol-1-YL)-acetic acid." PubChem, [Link].

  • Zamani, K., et al. (2019). H NMR studies of some imidazole ligands coordinated to Co(III). ResearchGate. [Link]

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491. [Link]

  • Wikipedia. (2023). Transition metal imidazole complex. In Wikipedia. [Link]

  • Shah, M. K., et al. (2012). Transition metal complexes of 2-(substituted phenyl)-1H-benzo[d]imidazole: Synthesis, characterization and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]

  • Archer, S. J., et al. (1982). The infrared spectra of imidazole complexes of platinum(II) halides and nitrite. Transition Metal Chemistry, 7(1), 44-48. [Link]

  • von Zelewsky, A. (2015). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. CHIMIA International Journal for Chemistry, 69(5), 241-248. [Link]

  • Clarke, M. J., et al. (1996). 1H NMR, EPR, UV-Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)2(NH3)4Ru(III)]Br3 and [(1MeIm)6Ru(II)]Cl2.2H2O. Inorganic Chemistry, 35(17), 4895-4903. [Link]

  • Juricevic, M., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(12), 1-18. [Link]

  • Bandyopadhyay, D., & Granados, J. C. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4,5-Dimethyl-1H-imidazol-1-yl)acetic Acid Hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. As drug development professionals, our commitment to safety extends b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4,5-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes regulatory standards, chemical safety principles, and practical laboratory experience to ensure that this compound is managed responsibly, protecting both personnel and the environment.

Part 1: Foundational Principles of Chemical Waste Management

The proper disposal of any chemical compound is predicated on a thorough understanding of its intrinsic properties and the regulatory landscape governing hazardous materials. The primary directive for chemical waste is never to dispose of it via standard drains or general trash.[1] All chemical waste is considered hazardous until proven otherwise and must be managed through a designated professional disposal stream.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] This "cradle-to-grave" system mandates that the generator of the waste—in this case, the laboratory researcher—is responsible for its safe management from generation to final disposal.[3][4] This responsibility includes accurate identification, safe storage, and proper transfer to a licensed disposal facility.

Hazard Profile: An Evidence-Based Assessment

Based on data from related compounds, the following hazards should be assumed:

Hazard ClassInferred Justification and Potential EffectsSource (Analogous Compound)
Skin Irritation/Corrosion Imidazole itself can be corrosive to the skin. The hydrochloride salt of 4-imidazoleacetic acid is a known skin irritant.[5][6]Imidazole, 4-Imidazoleacetic acid hydrochloride
Serious Eye Damage/Irritation Classified as a serious eye irritant. Contact can cause significant damage.[6][7]4-Imidazoleacetic acid hydrochloride, Imidazol-1-yl-acetic acid
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust.[6][7]4-Imidazoleacetic acid hydrochloride, Imidazol-1-yl-acetic acid
Acute Toxicity (Oral) Imidazole derivatives can be toxic or harmful if swallowed.[8]Imidazole Derivatives
Environmental Hazard Imidazole derivatives can have adverse effects on aquatic life.[9] Discharge into the environment must be avoided.Imidazole Derivatives

Due to these potential hazards, (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride must be treated as a hazardous waste.

Part 2: Standard Operating Procedure for Disposal

This section details the step-by-step protocol for the collection, storage, and disposal of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls : All handling of this solid compound, including weighing and preparing for disposal, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust.[10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Chemical splash goggles are mandatory.

    • Hand Protection : Nitrile or other chemically resistant gloves must be worn.

    • Body Protection : A fully buttoned lab coat is required.

The interplay between the identified hazards, required PPE, and emergency response is critical for ensuring laboratory safety.

Caption: Interrelation of Hazards, PPE, and Emergency Responses.

Step-by-Step Disposal Protocol

The following workflow must be adhered to for all waste streams containing (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride, including pure compound, contaminated consumables, and solutions.

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect waste (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride powder and any contaminated solids (e.g., weighing paper, pipette tips, gloves) in a designated, sealable, and airtight waste container.[11]

  • Container Compatibility : The container must be made of a material compatible with acidic organic compounds. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers.

  • Incompatibility : Never mix this waste with bases, strong oxidizing agents, or cyanides.[11] Keep acidic waste streams separate from others to prevent dangerous chemical reactions.[12]

Step 2: Labeling

  • Immediately upon adding the first quantity of waste, the container must be labeled.[11]

  • The label must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

    • The approximate concentration and quantity

    • The date the waste was first added

    • The name of the principal investigator or laboratory contact

Step 3: Storage

  • The sealed and labeled waste container must be stored in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from heat sources or direct sunlight.[11]

  • Ensure the container is kept tightly closed except when adding waste.

Step 4: Professional Disposal

  • Once the container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Follow all institutional procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.

Waste_Disposal_Workflow Start Waste Generation (e.g., unused chemical, contaminated labware) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select Compatible HDPE Waste Container PPE->Container Collect Collect & Segregate Waste (Solids, Solutions) Container->Collect Label Label Container Immediately ('Hazardous Waste', Full Chemical Name, Date) Collect->Label Store Store Sealed Container in Designated Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup End Waste Removed for Final Disposal Pickup->End

Caption: Waste Disposal Workflow for the subject compound.

Part 3: Emergency and Spill Management

Accidents can happen, and preparedness is key to mitigating risks.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6][10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or irritation occurs, seek immediate medical attention.[6][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Cleanup Protocol
  • Small Spill (Solid) :

    • Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

    • If not in a fume hood, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill :

    • Evacuate the immediate area and alert nearby personnel.

    • Prevent entry into the contaminated area.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[10]

References

  • MDPI. (2025, December 11). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Washington. (2025, February 28). Keller Lab Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Eco-Friendly Synthesis of water-soluble Imidazole Derivatives. Retrieved from [Link]

  • PMC. (2024, May 16). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Imidazoleacetic acid hydrochloride. Retrieved from [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (4,5-Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. The protocols outlined below are designed to ensure the well-being of laboratory personnel while maintaining the integrity of your research. This information is synthesized from safety data sheets of structurally similar compounds and established laboratory safety principles for handling acidic hydrochloride powders.

Hazard Identification and Risk Assessment

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is an acidic, heterocyclic compound. While specific toxicological data for this exact molecule may be limited, its structural motifs—an imidazole ring and a carboxylic acid hydrochloride—suggest potential hazards that must be addressed with appropriate caution. Based on data from analogous compounds, the primary risks include:

  • Skin and Eye Irritation: Hydrochloride salts of organic acids are often acidic and can cause irritation or burns upon contact with skin and eyes.[1]

  • Respiratory Tract Irritation: As a fine powder, this compound may cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Similar compounds have been shown to be harmful if ingested.[2]

During combustion, it may decompose and release toxic fumes, including nitrogen oxides and highly toxic hydrogen chloride gas.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash goggles.[2]Nitrile gloves.[4]Laboratory coat.Work in a chemical fume hood or use a dust respirator.[5]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[1]Nitrile gloves.[4]Laboratory coat.Work in a chemical fume hood.[4][6]
Transferring Solutions Safety glasses with side shields.Nitrile gloves.Laboratory coat.Generally not required if performed carefully on an open bench.
Cleaning and Disposal Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.[7]Chemical-resistant apron over a laboratory coat.Not typically required if waste is properly contained.

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne and causing serious eye irritation necessitates the use of safety glasses or goggles. When handling solutions, the potential for splashes that could cause severe eye damage requires the enhanced protection of chemical splash goggles or a face shield.[1]

  • Hand Protection: Nitrile gloves provide a suitable barrier against accidental skin contact with this acidic powder.[4] It is crucial to inspect gloves before use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[5] For tasks with a higher risk of spillage, such as cleaning, a chemical-resistant apron offers an additional layer of protection.

  • Respiratory Protection: Because fine powders can be easily inhaled, working in a chemical fume hood or using a dust respirator is essential during weighing and other procedures that may generate dust.[1] This prevents irritation of the respiratory tract.

Safe Handling and Operational Procedures

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood to control dust.[4][6]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the storage container to a weighing vessel. Avoid any actions that could generate dust.

  • Container Sealing: Tightly close the container immediately after use to prevent the absorption of moisture and to contain the powder.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Solution Preparation
  • Solvent Addition: When dissolving, slowly add the solid to the solvent to prevent splashing. If diluting an acidic solution, always add acid to water, never the other way around, to manage any exothermic reaction.[4][8]

  • Ventilation: Perform all solution preparations in a chemical fume hood.[4][6]

  • Labeling: Clearly label all solutions with the compound name, concentration, date, and your initials.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental compliance.

Storage
  • Store (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent degradation.

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • Ensure the storage area is well-ventilated.[1][9]

Disposal
  • Waste Classification: This compound and any materials contaminated with it should be treated as hazardous waste.[10]

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Institutional Guidelines: Dispose of the waste according to your institution's hazardous waste management procedures. Do not pour down the drain.[2][5]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response Workflow

The following diagram outlines the general procedure for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Risk start->assess evacuate Evacuate Area (if large or hazardous) assess->evacuate Large Spill ppe Don Appropriate PPE assess->ppe Small Spill evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report Incident dispose->report

Spill Response Workflow Diagram

For a small spill of solid material, carefully sweep it up or vacuum it with a HEPA-filtered vacuum and place it in a sealed container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material.[2]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air.[1][5] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

By adhering to these safety protocols, you can confidently handle (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride while ensuring a safe and productive research environment.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: Dimethyl Iminodiacetate Hydrochloride.
  • DC Chemicals. (2024, January 1). Imidazol-1-yl-acetic acid | 22884-10-2 | MSDS.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1H-Imidazole-4,5-dicarboxylic acid.
  • MedChemExpress. (2025, December 2). Imidazol-1-yl-acetic acid-SDS.
  • metasci. (n.d.). Safety Data Sheet 4-Imidazoleacetic acid hydrochloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Imidazoleacetic acid hydrochloride.
  • University of California. (2012, December 14). Hydrochloric acid - Standard Operating Procedure.
  • UCLA. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Chem-Supply. (n.d.). Hydrochloric acid - SAFETY DATA SHEET.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.